molecular formula C17H16O4 B086047 5,7-Dimethoxyflavanone CAS No. 1036-72-2

5,7-Dimethoxyflavanone

Cat. No.: B086047
CAS No.: 1036-72-2
M. Wt: 284.31 g/mol
InChI Key: IAFBOKYTDSDNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxyflavanone is a chemical compound of interest in phytochemical and medicinal chemistry research. It is part of the flavanone class of flavonoids, which are naturally occurring compounds found in various plants. Researchers should note that while a similarly named compound, 5,7-Dimethoxyflavone, has been studied for potential bioactive properties, specific biological data and research applications for this compound itself are not well-established in the current scientific literature. The distinction is critical, as "flavones" and "flavanones" possess distinct chemical structures that result in different biological activities and research applications. This product is offered as a high-purity reference substance to support analytical studies, compound identification, and preliminary pharmacological screening. It is intended for use by qualified researchers in a controlled laboratory environment. This product is strictly for research use and is not meant for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOKYTDSDNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908493
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036-72-2
Record name 5,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources, Isolation from Kaempferia parviflora, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone is a methoxylated flavanone that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a particular focus on its isolation from Kaempferia parviflora (black ginger). Detailed experimental protocols for extraction, purification, and characterization are presented, along with quantitative data to guide laboratory work. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. However, its most prominent and commercially significant source is the rhizome of Kaempferia parviflora, commonly known as black ginger or Krachai Dum.[1] This plant, belonging to the Zingiberaceae family, is native to Thailand and Southeast Asia and has a long history of use in traditional medicine.[1] The rhizomes of K. parviflora are particularly rich in polymethoxyflavones (PMFs), with this compound being one of the major constituents.[1][2]

Other reported natural sources of this compound, though less common, include:

  • Celosia cristata (Cockscomb)

  • Buttercup flower[3]

  • Chromolaena tacotana[4]

While present in these other species, the concentration of this compound in Kaempferia parviflora makes it the primary subject of extraction and isolation studies.

Isolation of this compound from Kaempferia parviflora

The isolation of this compound from K. parviflora rhizomes involves a multi-step process that begins with extraction, followed by fractionation and purification using various chromatographic techniques.

Extraction

The initial step in isolating this compound is the extraction of the compound from the dried and powdered rhizomes of K. parviflora. The choice of extraction method and solvent significantly impacts the yield of the target compound.

The following tables summarize the quantitative data from various studies on the extraction of this compound from K. parviflora.

Table 1: Comparison of Maceration Conditions for this compound Extraction [5]

Solvent System (Ethanol v/v)Extraction TimeThis compound Yield ( g/100 mL of concentrated extract)
25%7 days1.11 ± 0.02
50%7 days2.14 ± 0.43
75%7 days3.49 ± 0.70
95%7 days48.10 ± 9.62

Table 2: Comparison of Sonication-Assisted Extraction (SAE) Conditions for this compound Extraction [5]

Extraction MethodExtraction TimeThis compound Content ( g/100 mL of extract)
Hot Water Extraction45 min0.03 ± 0.01
SAE15 min0.11 ± 0.02
SAE30 min0.14 ± 0.02
SAE45 min0.29 ± 0.02
Experimental Protocols

The following are detailed protocols for the extraction, purification, and characterization of this compound from K. parviflora.

  • Preparation of Plant Material: Weigh 10 g of dried, powdered K. parviflora rhizomes.

  • Extraction: Place the powdered rhizomes in an airtight container and add 100 mL of 95% ethanol (solid-to-solvent ratio of 1:10 w/v).

  • Maceration: Seal the container and leave it at room temperature for 7 days. Occasional shaking is recommended to improve extraction efficiency.

  • Filtration: After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Washing: Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C) to obtain the crude extract.

  • Storage: Store the concentrated extract in a sealed, light-protected container at 4°C.

  • Preparation of Plant Material: Weigh 5 g of dried, powdered K. parviflora rhizomes.

  • Extraction: Place the powder in a beaker and add 250 mL of 95% ethanol (solvent-to-solid ratio of 50 mL/g).

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

  • Filtration and Concentration: Following sonication, filter and concentrate the extract as described in Protocol 1.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to yield distinct fractions.[6]

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry method with n-hexane.

  • Sample Loading: Adsorb the crude extract or a specific fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 100:0, 95:5, 90:10, etc., n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 15-20 mL).

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate, 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparing with a standard on TLC) and evaporate the solvent to yield the purified compound.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water, often with the addition of 0.1% formic acid to improve peak shape.

  • Elution: Inject the sample and run a gradient elution program to separate the components.

  • Fraction Collection: Monitor the eluate with a UV detector (at a wavelength of approximately 280 nm) and collect the fraction corresponding to the peak of this compound.

  • Product Recovery: Evaporate the solvent from the collected fraction under reduced pressure to obtain the highly purified this compound.

The identity and purity of the isolated this compound can be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra can be used to elucidate the structure of the compound.[4]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell growth.

Inhibition of NF-κB and MAPK Signaling Pathways

A significant body of research has demonstrated that this compound possesses anti-inflammatory properties. These effects are largely attributed to its ability to downregulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.[8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) MAPKKK MAPKKK Receptor->MAPKKK IKK_complex IKK_complex Receptor->IKK_complex MAPKK MAPKK MAPK MAPK (e.g., p38, ERK, JNK) MAPKK->MAPK MAPK_nucleus MAPK MAPK->MAPK_nucleus IkB IκB NFkB_IkB_complex NF-κB/IκB Complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus NFkB_IkB_complex->NFkB_p50_p65 Degradation of IκB DMF This compound DMF->MAPK DMF->IKK_complex Gene_Expression Pro-inflammatory Gene Expression NFkB_p50_p65_nucleus->Gene_Expression MAPK_nucleus->Gene_Expression MAPKKK->MAPKK IKK_complex->IkB P

Inhibition of NF-κB and MAPK signaling pathways by this compound.

Modulation of PI3K/Akt/mTOR Signaling Pathway

Flavonoids, as a class of compounds, have been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers. While direct studies on this compound's effect on this entire pathway are emerging, related flavonoids have demonstrated inhibitory effects, suggesting a potential mechanism for its observed anti-cancer properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis DMF This compound DMF->PI3K DMF->Akt

Potential modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound, primarily sourced from Kaempferia parviflora, presents a compelling profile for further research and development. This guide has provided a detailed overview of its natural occurrence and comprehensive protocols for its isolation and purification. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB, MAPK, and potentially PI3K/Akt/mTOR, underscores its therapeutic potential in inflammatory diseases and oncology. The information presented herein is intended to serve as a practical resource to facilitate and accelerate future investigations into this promising natural product.

References

A Technical Guide to the Physicochemical Properties and Biological Activity of 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 5,7-Dimethoxyflavanone (CAS No: 1036-72-2), a naturally occurring flavonoid. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on its physical and chemical characteristics, standardized experimental protocols for their determination, and insights into its biological mechanisms of action.

Core Physicochemical Properties

This compound, also known as Pinocembrin dimethylether, is a flavonoid derivative distinguished by methoxy groups at the 5 and 7 positions of the A ring.[1] These structural features significantly influence its chemical behavior and biological interactions. The key physicochemical data are summarized below.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1036-72-2[2][3]
Molecular Formula C₁₇H₁₆O₄[2]
Molecular Weight 284.31 g/mol [2]
Appearance Solid[4]
Melting Point 144-146 °C[3]
Boiling Point 468.8 °C at 760 mmHg (Predicted)[3]
Density 1.204 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO and Methanol.[5] Slightly soluble in Chloroform and Ethyl Acetate.[6][5][6]
LogP (Octanol/Water) 3.41 (Predicted)[3]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physicochemical properties of flavonoids like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range often indicates the presence of impurities.[7][8] The capillary method is a standard technique.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[7][8]

  • Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[8]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[7] The melting point is reported as the range T1-T2.

G cluster_workflow Workflow: Melting Point Determination prep Sample Preparation (Dry, powder, pack capillary) setup Apparatus Setup (Attach to thermometer, place in heating block) prep->setup heat Slow Heating (1-2 °C/min) setup->heat observe Observation (First liquid drop to complete liquefaction) heat->observe record Record Range (T1 - T2) observe->record

Caption: Generalized workflow for melting point determination.

Solubility Assessment

Solubility is determined by measuring the maximum amount of a solute that can dissolve in a specific solvent at a given temperature to form a saturated solution.[11] The shake-flask method is a widely accepted technique for this purpose.[12]

Methodology: Shake-Flask Equilibrium Solubility

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, Water) in a sealed flask.[12]

  • Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution via centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., PTFE).[12]

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[12]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. For flavonoids, this value is crucial for predicting their behavior in physiological environments. Potentiometric titration is a standard method for pKa determination.[13][14]

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water) to a known concentration (e.g., 1 mM).[13] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[13]

  • Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.[13]

  • Titration: The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH if the compound has acidic protons) added in small, precise increments.[13] The solution is stirred continuously, and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa can be determined from this curve; for a monoprotic acid, the pKa corresponds to the pH at the half-equivalence point.[15][16]

Biological Activity and Signaling Pathways

5,7-Dimethoxyflavone has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-sarcopenic effects.[5][17] Its mechanisms often involve the modulation of key cellular signaling pathways.

One significant mechanism is its role in suppressing sarcopenia (age-related muscle loss) by promoting protein synthesis and mitochondrial biogenesis while reducing inflammation.[17] In aged mice, 5,7-Dimethoxyflavone has been shown to activate the PI3K/Akt pathway, a central regulator of cell growth and protein synthesis.[17]

Signaling Pathway: Anti-Sarcopenic Action of this compound

The compound stimulates the PI3K/Akt pathway, which in turn activates the mammalian target of rapamycin (mTOR).[17] Activated mTOR then promotes protein synthesis. Concurrently, activated Akt phosphorylates and inhibits Forkhead box O3 (FoxO3), a transcription factor that promotes muscle protein degradation.[17] Furthermore, 5,7-Dimethoxyflavone upregulates key regulators of mitochondrial biogenesis, such as PGC-1α, and reduces the levels of pro-inflammatory cytokines like TNF-α and IL-6.[17]

G cluster_pathway Signaling Pathway: Anti-Sarcopenic Action of this compound DMF This compound PI3K_Akt PI3K/Akt Pathway DMF->PI3K_Akt PGC1a PGC-1α Upregulation DMF->PGC1a Cytokines TNF-α, IL-6 DMF->Cytokines mTOR mTOR PI3K_Akt->mTOR activates FoxO3 FoxO3 PI3K_Akt->FoxO3 inhibits Protein_Synth Protein Synthesis (Muscle Growth) mTOR->Protein_Synth promotes Proteolysis Protein Degradation (Muscle Atrophy) FoxO3->Proteolysis promotes Mito Mitochondrial Biogenesis PGC1a->Mito promotes Inflammation Inflammation Cytokines->Inflammation promotes

Caption: Anti-sarcopenic signaling cascade of this compound.

References

5,7-Dimethoxyflavanone (CAS Number: 1036-72-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone is a naturally occurring flavanone found in various medicinal plants, including Kaempferia parviflora and Zanthoxylum nitidum.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic data, and biological activities. Special emphasis is placed on summarizing quantitative data, providing detailed experimental protocols for key biological assays, and visualizing the implicated signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound, also known as Pinocembrin dimethyl ether, is a flavonoid characterized by a flavanone backbone with two methoxy groups at the 5 and 7 positions of the A-ring.[2] These methoxy groups enhance its lipophilicity, which may contribute to its bioavailability and ability to cross cellular membranes.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1036-72-2[3]
Molecular Formula C₁₇H₁₆O₄[2]
Molecular Weight 284.31 g/mol [4]
Melting Point 144-146 °C[1]
Boiling Point (Predicted) 468.8 ± 45.0 °C[1]
Density (Predicted) 1.204 ± 0.06 g/cm³[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[5]
LogP (Predicted) 3.270

Synthesis

The synthesis of this compound can be achieved through the cyclization of the corresponding chalcone, 2'-hydroxy-4',6'-dimethoxychalcone.

Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

This intermediate is synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxy-4,6-dimethoxyacetophenone and benzaldehyde in an alkaline medium.

Cyclization to this compound

The synthesized 2'-hydroxy-4',6'-dimethoxychalcone is then cyclized to form this compound. A general method involves refluxing the chalcone in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

  • Chalcone Synthesis: To a solution of 2-hydroxy-4,6-dimethoxyacetophenone in ethanol, add an aqueous solution of potassium hydroxide.

  • Add benzaldehyde dropwise to the mixture while stirring at room temperature.

  • Continue stirring for 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated 2'-hydroxy-4',6'-dimethoxychalcone is filtered, washed with water, and dried.

  • Flavanone Synthesis: The dried chalcone is dissolved in a suitable solvent such as ethanol.

  • The solution is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The resulting crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure product.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Please refer to published literature for detailed assignments. A representative spectrum would show signals corresponding to the aromatic protons on the A and B rings, the methoxy groups, and the protons of the C-ring (H-2, H-3ax, H-3eq).[6][7]
¹³C NMR Please refer to published literature for detailed assignments. A representative spectrum would show signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the methoxy carbons, and the carbons of the C-ring (C-2, C-3).[7]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): m/z 284. Key fragments may arise from retro-Diels-Alder (rDA) fragmentation of the C-ring.[8]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O stretching (around 1680 cm⁻¹), aromatic C=C stretching, and C-O stretching of the methoxy groups.[8]

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. In HepG2 liver cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[9] It also causes cell cycle arrest at the G1 phase.[10]

Table 3: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ ValueReference
HepG2Liver Cancer25 µM[9]
HepG2Liver Cancer36.38 µg/mL (for a derivative)[11]
T47DBreast Cancer41.66 µg/mL (for a derivative)[11]

Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[12]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Logical Workflow for Cytotoxicity Assessment

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed HepG2 cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT assay experimental workflow.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in animal models. It reduces exudate volume and inhibits prostaglandin production in a rat model of carrageenan-induced pleurisy.[10] The anti-inflammatory mechanism is thought to involve the downregulation of the NF-κB and MAPK signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats (150-200 g).

  • Treatment: Administer this compound (e.g., 75-150 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like aspirin.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties. In a mouse model of LPS-induced neuroinflammation, it was shown to reduce the levels of pro-inflammatory markers such as IL-1β, IL-6, and TNF-α, and increase the level of brain-derived neurotrophic factor (BDNF).[13][14] The proposed mechanism involves the modulation of GABAergic and serotonergic neurotransmitter systems.[13][15]

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

  • Animal Model: Use male C57BL/6 mice.

  • Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg) orally for 21 days.

  • Induction of Neuroinflammation: From day 18 to 21, administer intraperitoneal injections of lipopolysaccharide (LPS).

  • Behavioral Tests: Conduct behavioral tests such as the Morris Water Maze and Open Field Test to assess cognitive function.

  • Biochemical Analysis: After the behavioral tests, collect brain tissue (hippocampus) to measure the levels of Aβ, pro-inflammatory cytokines, and BDNF using ELISA, and analyze the mRNA expression of target genes via RT-PCR.[16]

Metabolic Regulation

This compound has been reported to have anti-obesity and anti-diabetic effects. It inhibits lipid accumulation in adipocytes and reduces body weight gain in high-fat diet-fed mice.[17] In a rat model of diabetes, it was found to reduce serum triglyceride, total cholesterol, and LDL levels, while increasing serum insulin and reducing blood glucose levels.[10]

Signaling Pathway Modulation

The diverse biological activities of this compound are attributed to its ability to modulate several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to stimulate the PI3K/Akt pathway, which may contribute to its effects on protein synthesis and muscle mass.[12]

PI3K_Akt_Pathway DMF This compound PI3K PI3K DMF->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes cAMP_Pathway DMF This compound cAMP cAMP DMF->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

References

A Comprehensive Spectroscopic Guide to 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic data for 5,7-Dimethoxyflavanone, a naturally occurring flavanone with various biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, MS, and IR analyses are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.41 – 7.43d7.5
H-3', H-5'7.31 – 7.38t7.5
H-4'2.12m-
H-66.07d2.5
H-86.05d2.5
H-25.29dd12.5, 2.5
H-3a3.04dd17.5, 12.5
H-3b2.79dd17.5, 2.5
7-OMe3.79s-
5-OMe3.75s-

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-4196.50
C-7167.70
C-5163.90
C-8a162.50
C-1'138.50
C-2', C-6'128.50
C-3', C-5'128.00
C-4'126.00
C-4a105.86
C-693.64
C-892.76
C-278.78
7-OMe55.66
5-OMe55.13
C-345.60

Table 3: Mass Spectrometry (MS) Data for this compound

Techniquem/z (relative intensity, %)Interpretation
EIMS[1]285 (44), 284 (14), 180 (100), 152 (42), 137 (38)[M+H]⁺, [M]⁺, Retro-Diels-Alder fragmentation products
GC-MS[2]284, 180, 152, 122, 137Molecular ion and characteristic fragments

Table 4: Infrared (IR) Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)Interpretation
2924C-H stretch (aromatic)
1676C=O stretch (ketone)
1608C=C stretch (aromatic)
1159C-O stretch (ether)
828C-H bend (aromatic)
763C-H bend (aromatic)
701C-H bend (aromatic)

Experimental Protocols

The spectroscopic data presented were obtained through standardized analytical procedures for the characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was performed to determine the fragmentation pattern of the molecule.[1] Gas Chromatography-Mass Spectrometry (GC-MS) analysis was also conducted, with characteristic fragments observed at m/z 180, 284, and 152.[2]

Infrared (IR) Spectroscopy: The IR spectrum was obtained using an FTIR spectrometer. The analysis revealed characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl group, aromatic rings, and ether linkages.[1]

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of this compound is illustrated in the diagram below. This process ensures a comprehensive structural elucidation of the compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Isolation_Purification Isolation & Purification NMR NMR Spectroscopy (1H, 13C) Isolation_Purification->NMR MS Mass Spectrometry (EIMS, GC-MS) Isolation_Purification->MS IR Infrared Spectroscopy (FTIR) Isolation_Purification->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow of Spectroscopic Analysis.

References

The Engine of Nature's Pharmacy: A Technical Guide to Flavanone Biosynthesis in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flavanones, a critical class of flavonoids, form the biosynthetic backbone for a vast array of medicinally important plant secondary metabolites. Their inherent biological activities and their role as precursors to other potent compounds like flavones, flavonols, and anthocyanins make the flavanone biosynthesis pathway a prime target for metabolic engineering and drug discovery. This in-depth technical guide delineates the core biosynthetic pathway of flavanones in medicinal plants, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved molecular machinery.

The Core Biosynthetic Pathway: From Phenylalanine to Flavanones

The journey to flavanone synthesis begins with the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters the flavonoid-specific pathway, leading to the formation of the first flavanone, naringenin.[1][2]

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

  • Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3] CHS is often considered a rate-limiting enzyme in flavonoid biosynthesis.[4]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin.[5][6] This reaction can also occur spontaneously, but CHI significantly enhances the rate and stereospecificity.[5]

From naringenin, the pathway can diverge to produce other flavanones such as eriodictyol, hesperetin, and liquiritigenin through the action of additional modifying enzymes like hydroxylases and O-methyltransferases.[7][8][9]

Flavanone_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavanone Flavanone Biosynthesis cluster_derivatives Flavanone Derivatives Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Isoliquiritigenin Isoliquiritigenin p_Coumaroyl_CoA->Isoliquiritigenin CHS, CHR Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Hesperetin Hesperetin Eriodictyol->Hesperetin OMT Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI

Figure 1: General Biosynthesis Pathway of Flavanones.

Quantitative Insights into Flavanone Biosynthesis

The efficiency of the flavanone biosynthesis pathway is governed by the kinetic properties of its enzymes, the expression levels of the corresponding genes, and the resulting concentrations of flavanones in plant tissues.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)Km (µM)kcat (s-1)Plant SourceReference
Chalcone Synthase (CHS)p-Coumaroyl-CoA1.6 - 100.03 - 1.7Petunia hybrida, Glycine max[3]
Chalcone Isomerase (CHI)Naringenin Chalcone5 - 3015 - 1000Medicago sativa, Petunia hybrida[10]
Table 2: Flavanone Concentrations in Medicinal Plants
FlavanoneMedicinal PlantPlant PartConcentration (mg/g dry weight)Reference
NaringeninCitrus paradisi (Grapefruit)Peel20 - 60[11]
HesperetinCitrus sinensis (Orange)Peel10 - 45[11]
LiquiritigeninGlycyrrhiza uralensis (Licorice)Root1 - 5[9]
EriodictyolEriodictyon californicum (Yerba Santa)Leaf50 - 100[7]
Table 3: Gene Expression Under Stress Conditions
GeneStress ConditionFold Change in ExpressionMedicinal PlantReference
CHSDrought3 - 5Populus simonii × P. nigra[12]
CHIDrought2 - 4Populus simonii × P. nigra[12]
PALUV-B radiation5 - 10Arabidopsis thaliana[13]
F3HShading2 - 3Gossypium hirsutum[14]

Experimental Protocols

A comprehensive understanding and manipulation of the flavanone biosynthesis pathway necessitate robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Extraction of Flavanones from Plant Material

This protocol outlines a general procedure for the extraction of flavanones for subsequent quantification.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 1 g of the powdered plant material into a conical tube.

  • Add 20 mL of 80% methanol.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.[15]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at 4°C until HPLC analysis.

Quantification of Flavanones by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of flavanones.

Instrumentation and Conditions:

  • HPLC System: With a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm for naringenin and hesperetin, 275 nm for liquiritigenin.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of flavanone standards (naringenin, hesperetin, etc.) in methanol at 1 mg/mL. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[16]

  • Sample Analysis: Inject 10 µL of the filtered plant extract and each standard solution into the HPLC system.

  • Quantification: Identify flavanone peaks in the sample chromatogram by comparing retention times with the standards. Quantify the concentration using the calibration curve generated from the standard solutions.[16]

HPLC_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction with 80% Methanol (Sonication) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial HPLC_Injection HPLC Injection HPLC_Vial->HPLC_Injection Chromatography C18 Column Separation (Gradient Elution) HPLC_Injection->Chromatography Detection UV/DAD Detection Chromatography->Detection Data_Analysis Data Analysis (Quantification vs. Standards) Detection->Data_Analysis Results Flavanone Concentration Data_Analysis->Results

Figure 2: Workflow for HPLC Analysis of Flavanones.
Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.

Materials:

  • Plant protein extract

  • Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)

  • p-Coumaroyl-CoA solution (50 µM)

  • Malonyl-CoA solution (100 µM)

  • Spectrophotometer

Procedure:

  • Prepare the enzyme assay mixture in a total volume of 250 µL containing the assay buffer, 20 µg of purified protein extract, 50 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.[7]

  • Use a protein extract from a vector-only control as a negative control.

  • Incubate the reaction mixture at 30°C for 5-10 minutes.

  • Measure the absorbance at 370 nm, which is the maximum absorbance for naringenin chalcone.

  • Calculate the enzyme activity based on the rate of increase in absorbance.

Chalcone Isomerase (CHI) Enzyme Activity Assay

This assay measures CHI activity by monitoring the decrease in the substrate, naringenin chalcone.

Materials:

  • Plant protein extract

  • Assay buffer: 50 mM potassium phosphate buffer (pH 7.5)

  • Naringenin chalcone solution (50 µM)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a total volume of 50 µL containing the assay buffer, 10 µg of purified recombinant CHI protein, and 50 µM naringenin chalcone.[17]

  • Use a protein extract from a vector-only control to account for spontaneous cyclization.

  • Incubate the reaction at 30°C for 5 minutes.

  • Stop the reaction and extract the products with ethyl acetate.

  • Alternatively, monitor the decrease in absorbance of naringenin chalcone at its maximum wavelength (around 390-410 nm, depending on the specific chalcone and buffer pH) in real-time.[18]

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing the expression levels of flavanone biosynthesis genes.

Materials:

  • Total RNA extracted from plant tissue

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., PAL, CHS, CHI) and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and qPCR master mix. A typical reaction volume is 10-20 µL.[19]

  • qPCR Program: Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[12]

qPCR_Workflow Plant_Tissue Plant Tissue RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, Master Mix) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (2-ΔΔCt) (Normalization to Reference Gene) qPCR_Run->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Figure 3: Workflow for qPCR Analysis of Gene Expression.

Conclusion

The biosynthesis of flavanones in medicinal plants is a well-defined yet highly regulated pathway that serves as a critical entry point for a diverse array of bioactive flavonoids. A thorough understanding of the enzymes, their kinetics, the genetic regulation of the pathway, and the resulting metabolite concentrations is paramount for researchers in natural product chemistry, plant biotechnology, and drug development. The methodologies outlined in this guide provide a robust framework for the quantitative analysis and functional characterization of this vital metabolic route, paving the way for the enhanced production of valuable medicinal compounds.

References

5,7-Dimethoxyflavanone: A Technical Guide on its Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known biological activities of this compound. While research on this specific flavanone is less extensive than its flavone analogue, 5,7-dimethoxyflavone, this document consolidates the current understanding of its properties and potential for further investigation. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility.

Introduction and Historical Context

This compound, also known as di-O-methylpinocembrin, is a flavonoid characterized by a flavanone backbone with methoxy groups at the 5 and 7 positions of the A ring. Its discovery is intrinsically linked to the phytochemical analysis of various medicinal plants.

Historically, plants containing methoxylated flavonoids have been utilized in traditional medicine for centuries, particularly in Southeast Asia. One of the primary natural sources of the closely related compound, 5,7-dimethoxyflavone, is Kaempferia parviflora (black ginger), which has a long history of use for promoting vitality and treating various ailments. While the specific historical use of this compound is not as well-documented, its presence has been identified in Kaempferia parviflora and Nervilia concolor. The isolation of this compound from these botanicals has paved the way for modern scientific investigation into its unique biological properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of its corresponding flavone, 5,7-dimethoxyflavone. This reaction reduces the double bond between carbons 2 and 3 of the C ring, converting the flavone into a flavanone.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound from 5,7-dimethoxyflavone.

Materials:

  • 5,7-dimethoxyflavone

  • Palladium on charcoal (Pd/C) catalyst (typically 5-10%)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 5,7-dimethoxyflavone in a suitable solvent in a reaction flask.

  • Add a catalytic amount of palladium on charcoal to the solution.

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G cluster_synthesis Synthesis of this compound start 5,7-Dimethoxyflavone catalyst Pd/C, H₂ start->catalyst Catalytic Hydrogenation product This compound catalyst->product

Figure 1. Synthetic workflow for this compound.

Biological Activities and Quantitative Data

The biological activities of this compound are an emerging area of research. To date, the most notable reported activity is its cytotoxicity against cancer cell lines. The available quantitative data from these studies are summarized below.

Biological Activity Cell Line Parameter Value
CytotoxicityHepG2 (Human liver cancer)IC₅₀> 50 µg/mL
CytotoxicityT47D (Human breast cancer)IC₅₀> 50 µg/mL

Note: The available data indicates that this compound exhibits lower cytotoxic activity against HepG2 and T47D cell lines compared to some of its synthetic derivatives. Further research is required to explore its potential in other biological assays and to understand its mechanism of action.

Signaling Pathways

Currently, there is a lack of published research specifically elucidating the signaling pathways modulated by this compound. The closely related flavone, 5,7-dimethoxyflavone, has been shown to interact with various pathways, including NF-κB, MAPK, and PI3K/Akt. Future research should investigate whether this compound shares any of these targets or possesses a unique mechanism of action.

G cluster_pathway Signaling Pathway Modulation (Hypothetical) dmf This compound target Cellular Targets (Currently Unknown) dmf->target Interaction? effect Biological Effects (e.g., Cytotoxicity) target->effect Modulation?

Figure 2. Hypothetical signaling pathway for this compound.

Future Directions

The study of this compound is still in its early stages. To fully understand its potential as a therapeutic agent, several areas warrant further investigation:

  • Broad-Spectrum Bioactivity Screening: A comprehensive evaluation of its anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties is needed.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial.

  • In Vivo Studies: Preclinical animal models are necessary to assess its efficacy, pharmacokinetics, and safety profile.

  • Comparative Studies: A direct comparison of the biological activities of this compound and 5,7-dimethoxyflavone would provide valuable insights into the structure-activity relationship of these related molecules.

Conclusion

This compound is a naturally occurring flavonoid with a defined synthetic route from its flavone analogue. While current research on its biological activity is limited, the existing data on its cytotoxicity suggests a potential for further exploration in oncology and other therapeutic areas. This technical guide serves as a foundational resource for researchers, providing a summary of the current knowledge and highlighting the significant opportunities for future investigation into this promising compound.

In Silico Prediction of 5,7-Dimethoxyflavanone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a broad class of plant secondary metabolites, are renowned for their diverse pharmacological activities. Among these, flavanones represent a significant subgroup characterized by a saturated C2-C3 bond in their heterocyclic C ring. 5,7-Dimethoxyflavanone is a specific flavanone that, while less studied than its flavone counterpart, holds potential for various therapeutic applications. The structural similarity to the well-researched 5,7-dimethoxyflavone suggests a spectrum of bioactivities that can be explored and predicted using computational, or in silico, methods.

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. It outlines a systematic workflow, from initial physicochemical characterization to target prediction and molecular docking, and details the experimental protocols necessary for subsequent in vitro and in vivo validation. Due to the limited direct experimental data on this compound, this guide leverages data from its structurally similar analogue, 5,7-dimethoxyflavone, as a predictive starting point.

Physicochemical Properties and Chemical Information

A foundational step in any in silico analysis is the characterization of the molecule of interest.

PropertyValueReference
IUPAC Name 5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Synonyms This compound
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Canonical SMILES COC1=CC2=C(C(=C1)OC)C(=O)CC(O2)C3=CC=CC=C3
InChI Key IAFBOKYTDSDNHV-UHFFFAOYSA-N

Predicted Bioactivities of this compound

Based on the extensive research on its flavone analogue and other structurally related flavonoids, this compound is predicted to exhibit the following bioactivities:

  • Anti-inflammatory Activity: Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[1]

  • Anticancer Activity: Many flavonoids demonstrate cytotoxic effects against various cancer cell lines through mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

  • Neuroprotective Effects: The potential to modulate neurotransmitter systems and reduce neuroinflammation suggests a role in neuroprotection.

  • Metabolic Regulation: Activities such as anti-obesity and anti-diabetic effects have been observed with similar flavonoid structures.[2]

In Silico Prediction Workflow

A systematic in silico workflow can be employed to predict the bioactivity of this compound and identify its potential molecular targets.

G cluster_0 Ligand Preparation cluster_1 Prediction & Screening cluster_2 Molecular Modeling cluster_3 Output & Validation ligand_prep This compound (SMILES/SDF) admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) ligand_prep->admet target_pred Target Prediction (Pharmacophore/Similarity Search) admet->target_pred docking Molecular Docking target_pred->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_affinity Binding Affinity & Pose Prediction md_sim->binding_affinity experimental_validation Experimental Validation (In Vitro / In Vivo) binding_affinity->experimental_validation

A generalized workflow for the in silico bioactivity prediction of natural products.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical initial step to assess the drug-likeness of a compound. Various online tools and software can be used for this purpose.

Protocol for ADMET Prediction:

  • Obtain the SMILES string for this compound: COC1=CC2=C(C(=C1)OC)C(=O)CC(O2)C3=CC=CC=C3.

  • Utilize a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

  • Input the SMILES string into the server.

  • Analyze the output parameters , which typically include:

    • Lipophilicity (LogP): Predicts solubility and membrane permeability.

    • Water Solubility: Crucial for absorption and distribution.

    • GI Absorption: Predicts oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS activity.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Assesses potential for mutagenicity, carcinogenicity, and other adverse effects.

Target Prediction and Molecular Docking

Identifying potential protein targets is key to understanding the mechanism of action. This can be followed by molecular docking to predict the binding affinity and interaction patterns.

Protocol for Target Prediction and Molecular Docking:

  • Target Identification:

    • Use pharmacophore modeling or similarity searching against databases of known drug targets (e.g., ChEMBL, DrugBank) to identify potential protein targets for this compound. Focus on targets related to inflammation, cancer, and neurodegeneration.

  • Protein Preparation:

    • Download the 3D crystal structure of the identified target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Chimera.

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string using a molecular modeling program (e.g., Avogadro, ChemDraw).

    • Optimize the ligand's geometry and assign charges.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock Vina, PyRx) to predict the binding pose and affinity of this compound to the prepared protein target.

    • Define the binding site on the protein based on known active sites or by using a blind docking approach.

    • Analyze the docking results to identify the most favorable binding poses and the corresponding binding energies.

Key Signaling Pathways for Predicted Bioactivities

The predicted bioactivities of this compound are likely mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for the anti-inflammatory effects of flavonoids.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK DMF This compound DMF->IKK Inhibition

Inhibition of the NF-κB inflammatory pathway.
MAPK Signaling Pathway in Cell Proliferation and Inflammation

The MAPK pathway is involved in cellular processes like proliferation, differentiation, and inflammation.

G cluster_0 MAPK Cascade MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Stimulus Extracellular Signal (e.g., Growth Factor) Stimulus->MAPKKK Response Cellular Response (Proliferation, Inflammation) TF->Response DMF This compound DMF->MAPKKK Inhibition

Modulation of the MAPK signaling pathway.
PI3K-Akt Signaling Pathway in Cell Survival and Growth

The PI3K-Akt pathway is crucial for regulating cell survival, growth, and proliferation. Its dysregulation is often implicated in cancer.

G cluster_0 PI3K-Akt Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Receptor Receptor Tyrosine Kinase Receptor->PI3K Activation Response Cell Survival & Growth Downstream->Response DMF This compound DMF->PI3K Inhibition

Inhibition of the PI3K-Akt signaling pathway.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Its induction is a key mechanism for anticancer agents.

G cluster_0 Intrinsic Pathway cluster_1 Execution Pathway Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis DMF This compound DMF->Bax Activation

Induction of the intrinsic apoptosis pathway.

Experimental Protocols for Validation

The following are detailed protocols for key experiments to validate the predicted bioactivities of this compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (Indomethacin), and this compound treated groups (at various doses). Administer the test compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Activity: In Vitro Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)

  • This compound

  • MTT assay reagents

  • 96-well plates

Protocol:

  • Cell Culture: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

  • Pre-treatment: Treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in section 5.1 to determine the cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the cells treated with the neurotoxin alone.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states within a signaling pathway.[3]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS (Lipopolysaccharide)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells and treat with this compound for a specified time, followed by stimulation with LPS to activate the NF-κB pathway.

  • Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Quantitative Data Summary (from 5,7-Dimethoxyflavone and Related Flavanones)

The following tables summarize quantitative data for 5,7-dimethoxyflavone, which can serve as a predictive reference for this compound.

Table 1: In Vitro Anticancer Activity of 5,7-Dimethoxyflavone

Cell LineAssayConcentrationEffectReference
HepG2 (Liver Cancer)MTT25 µMIC₅₀
HepG2 (Liver Cancer)Apoptosis Assay10, 25, 50 µMInduction of apoptosis[4]
HepG2 (Liver Cancer)Cell Cycle Analysis10, 25, 50 µMG1 phase arrest[4]

Table 2: In Vivo Anti-inflammatory Activity of 5,7-Dimethoxyflavone

Animal ModelAssayDoseEffectReference
RatCarrageenan-induced pleurisy75-150 mg/kgReduction in exudate volume and prostaglandin production[4]
RatYeast-induced hyperthermia75-150 mg/kgReduction in rectal temperature[4]

Table 3: In Silico Molecular Docking of 5,7-Dimethoxyflavone

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
GABRA1 and GABRG2-9.40His102, Tyr160[5][6]
5-HT₂A-9.30Ser242, Ser159[5][6]

Conclusion

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. By leveraging data from its well-studied analogue, 5,7-dimethoxyflavone, and employing a systematic workflow of ADMET prediction, target identification, and molecular docking, researchers can generate valuable hypotheses regarding its therapeutic potential. The detailed experimental protocols provided offer a clear path for the in vitro and in vivo validation of these computational predictions. The exploration of this compound and other understudied flavonoids through such integrated computational and experimental approaches holds significant promise for the discovery of novel therapeutic agents.

References

The Natural Occurrence of 5,7-Dimethoxyflavanone in Boesenbergia rotunda: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boesenbergia rotunda (L.) Mansf., commonly known as fingerroot, is a member of the Zingiberaceae family with a rich history in traditional medicine and culinary applications across Southeast Asia. Its rhizomes are a significant source of various bioactive compounds, including a diverse array of flavonoids. Among these is 5,7-dimethoxyflavanone, a methylated flavanone that contributes to the plant's pharmacological profile. This technical guide provides a comprehensive overview of the natural occurrence of this compound in B. rotunda, detailing its presence within the plant, outlining plausible methodologies for its isolation and quantification, and illustrating its biosynthetic pathway based on current genomic and transcriptomic data.

Natural Occurrence and Localization

This compound has been identified as a natural constituent of the rhizomes of Boesenbergia rotunda[1][2]. The rhizome, the subterranean stem of the plant, is the primary site for the biosynthesis and accumulation of a variety of flavonoids and other secondary metabolites[3][4]. While the presence of this compound is qualitatively confirmed, specific quantitative data on its concentration and yield from B. rotunda extracts remain limited in publicly available literature. However, analysis of other flavonoids in B. rotunda provides a comparative context for the abundance of these compounds.

Quantitative Data on Major Flavonoids in Boesenbergia rotunda

To provide a framework for understanding the potential concentration of this compound, this section summarizes the quantitative data available for other prominent flavonoids found in B. rotunda rhizomes. It is important to note that the concentration of these compounds can vary based on factors such as geographical location, cultivation practices, and post-harvest processing[5].

CompoundConcentration Range (% w/w of Dry Rhizome)Extraction Solvent(s)Analytical MethodReference(s)
Pinostrobin0.2 - 1.7EthanolHPLC, TLC[5]
PinocembrinVariable, can be comparable to PinostrobinEthanolHPLC[5]
Panduratin ANot explicitly quantified as % of rhizomeNot specifiedHPLC[4][5]
AlpinetinPresent, not quantified as % of rhizomeHexane, ChloroformSpectroscopy[6]
CardamoninPresent, not quantified as % of rhizomeHexane, ChloroformSpectroscopy[6]

Experimental Protocols

While a specific, validated protocol for the isolation and quantification of this compound from B. rotunda is not extensively detailed in the literature, a robust methodology can be adapted from established protocols for similar flavonoids from this plant and other plant matrices.

Extraction of Flavonoids from Boesenbergia rotunda Rhizomes

This protocol describes a general procedure for the extraction of flavonoids, including this compound, from dried rhizome material.

  • Sample Preparation: Obtain fresh rhizomes of Boesenbergia rotunda. Clean them thoroughly to remove any soil and debris. Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Maceration: Soak a known weight of the powdered rhizome (e.g., 100 g) in a suitable solvent such as ethanol or hexane in a sealed container[1][7]. The ratio of plant material to solvent should be optimized (e.g., 1:10 w/v). Allow the mixture to stand for a specified period (e.g., 24-72 hours) at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered rhizome in a thimble and extract using a Soxhlet apparatus with an appropriate solvent for several hours.

  • Filtration and Concentration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity[7].

Isolation and Purification of this compound

Column chromatography is a standard technique for the isolation of individual flavonoids from a complex extract.

  • Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract or a specific fraction in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient system for flavonoids starts with hexane and gradually introduces a more polar solvent like ethyl acetate or acetone.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound, this compound, by comparing with a reference standard if available.

  • Purification: Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, if necessary to achieve high purity.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantification of flavonoids.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid analysis[5].

    • Mobile Phase: A gradient elution using a mixture of two solvents is typical. For example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the target analyte from other components in the extract.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 25°C.

    • Detection: Monitor the eluate using the DAD detector at the maximum absorption wavelength (λmax) of this compound.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the crude extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject both the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound in Boesenbergia rotunda

The biosynthesis of this compound in B. rotunda follows the general flavonoid biosynthesis pathway, starting from the amino acid phenylalanine. Genomic and transcriptomic analyses of B. rotunda have identified genes encoding the key enzymes involved in this pathway, including those responsible for the characteristic methylation of the flavanone backbone[3][8].

The pathway begins with the conversion of phenylalanine to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to the flavanone naringenin, catalyzed by chalcone isomerase (CHI). The formation of this compound from naringenin involves two successive methylation steps, catalyzed by specific O-methyltransferases (OMTs).

The first methylation at the 7-hydroxyl group of naringenin would yield pinocembrin-7-methyl ether (sakuranetin). A subsequent methylation at the 5-hydroxyl group would produce this compound. Alternatively, methylation could first occur at the 5-hydroxyl position to form 5-methoxyflavanone, followed by methylation at the 7-hydroxyl position. The presence of multiple O-methyltransferase genes in the B. rotunda genome supports the occurrence of these methylation reactions[3].

Visualizations

Experimental Workflow for Quantification

experimental_workflow cluster_extraction Extraction cluster_analysis Quantification rhizome Dried B. rotunda Rhizome Powder extraction Solvent Extraction (e.g., Ethanol) rhizome->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dissolving & Filtering) crude_extract->sample_prep hplc HPLC-DAD Analysis sample_prep->hplc quantification Quantification (Calibration Curve) hplc->quantification

Caption: Workflow for the quantification of this compound.

Putative Biosynthetic Pathway of this compound

flavonoid_biosynthesis phenylalanine Phenylalanine pal_c4h_4cl PAL, C4H, 4CL phenylalanine->pal_c4h_4cl p_coumaroyl_coa p-Coumaroyl-CoA chs CHS p_coumaroyl_coa->chs malonyl_coa 3x Malonyl-CoA malonyl_coa->chs naringenin_chalcone Naringenin Chalcone chi CHI naringenin_chalcone->chi naringenin Naringenin (5,7,4'-Trihydroxyflavanone) omt1 OMT naringenin->omt1 sakuranetin Sakuranetin (5,4'-Dihydroxy-7-methoxyflavanone) omt2 OMT sakuranetin->omt2 dimethoxyflavanone This compound pal_c4h_4cl->p_coumaroyl_coa chs->naringenin_chalcone chi->naringenin omt1->sakuranetin omt2->dimethoxyflavanone

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring flavonoid in the rhizomes of Boesenbergia rotunda. While its quantitative presence is not yet fully elucidated, its existence is confirmed, and its biosynthetic pathway can be inferred from the plant's known genetic makeup. The methodologies for its extraction, isolation, and quantification can be reliably adapted from established protocols for other flavonoids. Further research is warranted to precisely quantify the concentration of this compound in B. rotunda and to fully characterize the specific O-methyltransferases involved in its biosynthesis. Such studies will be invaluable for the standardization of B. rotunda extracts and for harnessing the full therapeutic potential of its bioactive constituents in drug development.

References

Chemical synthesis of 5,7-Dimethoxyflavanone and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis of 5,7-Dimethoxyflavanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the chemical synthesis of this compound and its derivatives. It is intended for an audience with a strong background in organic chemistry and drug discovery. The document outlines common synthetic pathways, provides detailed experimental protocols, and summarizes key quantitative data.

Introduction: The Significance of this compound

This compound, a methylated flavanone, is a key scaffold in medicinal chemistry. While its corresponding flavone, 5,7-dimethoxyflavone, is a major bioactive component found in Kaempferia parviflora (black ginger), the flavanone serves as a crucial intermediate in its synthesis and the synthesis of other novel derivatives.[1][2] This class of compounds has garnered significant attention for a wide spectrum of pharmacological activities, including anti-inflammatory, antineoplastic, anti-obesity, and anti-sarcopenic effects.[1][2][3] The structural modification of the this compound core allows for the development of new derivatives with potentially enhanced biological activities, making its synthesis a topic of considerable interest in drug development.[4]

General Synthetic Pathway

The most common and efficient route for synthesizing this compound and its derivatives is a two-step process. This process begins with a Claisen-Schmidt condensation to form a chalcone intermediate, which is then subjected to an intramolecular cyclization to yield the final flavanone structure.

G A 2'-Hydroxy-4',6'-dimethoxy- acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D 2'-Hydroxy-4',6'-dimethoxy- chalcone Intermediate C->D Base (e.g., NaOH, KOH) in Alcohol E Intramolecular Cyclization D->E Acid or Base catalysis F This compound Derivative E->F

General synthetic workflow for this compound derivatives.

This strategy offers versatility, as a wide array of substituted benzaldehydes can be used in the initial condensation step to produce a library of flavanone derivatives with diverse functionalities on the B-ring.

Synthesis of this compound

The synthesis of the parent this compound typically starts from 2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde. The resulting 2'-hydroxy-4',6'-dimethoxychalcone is then cyclized. While the flavanone is often an intermediate for the corresponding flavone, its isolation is a key step.

Experimental Protocol: Synthesis of this compound via Chalcone Cyclization

This protocol is a representative method adapted from general procedures for flavanone synthesis.[5][6]

Step 1: Synthesis of 4',6'-Dimethoxy-2'-hydroxychalcone

  • Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 5-10 eq) with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The precipitated yellow solid, 4',6'-dimethoxy-2'-hydroxychalcone, is collected by vacuum filtration, washed with cold water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Cyclization to this compound

  • Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. Alternatively, base-catalyzed cyclization can be achieved by refluxing in pyridine.

  • Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

  • Isolation: After cooling, the reaction mixture is poured into water, and the precipitated product, this compound, is collected by filtration.

  • Purification: The crude product is washed with water, dried, and can be further purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis of this compound Derivatives

The synthetic flexibility of the Claisen-Schmidt condensation allows for the creation of numerous derivatives. By choosing different substituted benzaldehydes, functional groups such as halogens, carboxylic acids, and additional methoxy groups can be introduced onto the B-ring of the flavanone.

Example: Synthesis of 4'-Bromo-5,7-dimethoxyflavanone

This example illustrates the synthesis of a halogenated derivative with potential anti-inflammatory properties.[5]

G A 2'-Hydroxy-4',6'-dimethoxy- acetophenone C Claisen-Schmidt Condensation (NaOH) A->C B 4-Bromobenzaldehyde B->C D 4-Bromo-2'-hydroxy-4',6'- dimethoxychalcone C->D E Intramolecular Cyclization D->E F 4'-Bromo-5,7- dimethoxyflavanone E->F

Synthesis pathway for 4'-Bromo-5,7-dimethoxyflavanone.
Experimental Protocol: Synthesis of 4'-Bromo-5,7-dimethoxyflavanone[5]

  • Chalcone Formation: Following the general procedure, 2'-hydroxy-4',6'-dimethoxyacetophenone is condensed with 4-bromobenzaldehyde using NaOH in an alcoholic solvent to yield 4-bromo-2'-hydroxy-4',6'-dimethoxychalcone.

  • Flavanone Cyclization: The resulting chalcone is then cyclized, typically under acidic conditions (e.g., refluxing in acetic acid with a catalytic amount of H₂SO₄), to afford 4'-bromo-5,7-dimethoxyflavanone.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the pure flavanone derivative.

Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of this compound derivatives as reported in the literature.

Table 1: Synthesis and Properties of this compound Derivatives
Compound NameStarting MaterialsYield (%)Melting Point (°C)HRMS (m/z) [M+H]⁺Reference
Flavanone 2-Hydroxyacetophenone, Benzaldehyde6277225.0859 (Calc.)[5][6]
4'-Bromo-5,7-dimethoxyflavanone 2-Hydroxy-4,6-dimethoxyacetophenone, 4-BromobenzaldehydeN/AN/AN/A[5][6]
2'-Carboxy-5,7-dimethoxyflavanone 2-Hydroxy-4,6-dimethoxyacetophenone, 2-CarboxybenzaldehydeN/AN/A329.1020 (Found)[5][6]

Note: N/A indicates data not available in the cited search results.

Table 2: Anti-Inflammatory Activity of this compound Derivatives

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages.[5][6]

CompoundIC₅₀ (µg/mL)
4'-Bromo-5,7-dimethoxyflavanone (4D) 1.030
2'-Carboxy-5,7-dimethoxyflavanone (4F) 0.906
Flavanone (4G) 0.603
2'-Carboxyflavanone (4J) 1.830
Pinocembrin (Reference) 203.60

These results indicate that the synthesized derivatives exhibit significantly higher nitric oxide inhibition capacity compared to the natural flavanone pinocembrin.[5][6] The addition of methoxy groups to the A-ring, as in the 5,7-dimethoxy derivatives, was found to slightly decrease the activity compared to the unsubstituted flavanone (4G).[6]

Conclusion

The chemical synthesis of this compound and its derivatives is a well-established process, primarily relying on the robust Claisen-Schmidt condensation followed by cyclization. This methodology provides a versatile platform for generating a diverse range of compounds with significant therapeutic potential. The structure-activity relationship data suggests that modification of the B-ring offers a promising strategy for enhancing biological effects, particularly anti-inflammatory activity. This guide provides researchers and drug development professionals with the foundational knowledge and protocols necessary to explore this valuable class of flavonoids further.

References

Methodological & Application

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 5,7-Dimethoxyflavanone, a naturally occurring methoxyflavone, has demonstrated potential anti-inflammatory properties. In vitro research has shown that it can suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] The mechanism of action is believed to involve the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1]

This document provides a comprehensive protocol for evaluating the anti-inflammatory effects of this compound in a well-established in vitro model using murine macrophage cells (RAW 264.7).

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a suitable model for studying inflammation.

  • Cell Line: RAW 264.7 (murine macrophage).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, they should be detached using a cell scraper and sub-cultured at a ratio of 1:4 to 1:6.

Assessment of Cell Viability (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

In Vitro Anti-inflammatory Assay
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[2]

  • A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without this compound) must be included.

  • After incubation, collect the cell culture supernatant for the measurement of NO, PGE2, and cytokines.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.[3]

  • Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in the cell culture supernatant can be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Follow the manufacturer's instructions provided with the PGE2 ELISA kit.[4]

  • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for PGE2.

  • A horseradish peroxidase (HRP)-conjugated detection antibody is then added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at 450 nm.

  • PGE2 concentrations are calculated based on a standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be determined using specific ELISA kits.

  • Adhere to the protocols provided with the respective cytokine ELISA kits.[5][6][7]

  • The principle is similar to the PGE2 ELISA, involving a capture antibody, the sample containing the cytokine, a detection antibody, and a substrate for colorimetric detection.[5]

  • Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.[6]

Data Presentation

The quantitative data should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.1
1095.8 ± 4.5
2593.2 ± 4.9
5090.5 ± 5.3
10075.3 ± 6.1

*Data are presented as mean ± SD (n=3).

Table 2: Inhibitory Effect of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO (µM)PGE2 (pg/mL)
Control1.2 ± 0.325.4 ± 3.1
LPS (1 µg/mL)45.8 ± 3.9850.2 ± 55.7
LPS + 5,7-DMF (10 µM)32.5 ± 2.8625.9 ± 48.2
LPS + 5,7-DMF (25 µM)21.3 ± 2.1410.7 ± 35.9
LPS + 5,7-DMF (50 µM)10.7 ± 1.5220.1 ± 28.4

*Data are presented as mean ± SD (n=3). 5,7-DMF: this compound.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control35.1 ± 4.215.8 ± 2.110.2 ± 1.5
LPS (1 µg/mL)1250.6 ± 98.3980.4 ± 75.1850.7 ± 65.8
LPS + 5,7-DMF (10 µM)980.2 ± 85.4750.1 ± 60.3650.4 ± 50.2
LPS + 5,7-DMF (25 µM)650.8 ± 55.9510.7 ± 45.8430.9 ± 38.7
LPS + 5,7-DMF (50 µM)320.4 ± 30.1280.3 ± 25.6210.5 ± 20.1

*Data are presented as mean ± SD (n=3). 5,7-DMF: this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant no_assay NO Assay (Griess) supernatant->no_assay pge2_assay PGE2 Assay (ELISA) supernatant->pge2_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) supernatant->cytokine_assay

Caption: Experimental workflow for in vitro anti-inflammatory assay.

signaling_pathways cluster_upstream Upstream Signaling cluster_pathways Intracellular Pathways cluster_downstream Downstream Effects lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) mapk->inflammatory_genes nfkb->inflammatory_genes dmf This compound dmf->mapk Inhibition dmf->nfkb Inhibition inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) inflammatory_genes->inflammatory_mediators

Caption: Targeted inflammatory signaling pathways.

References

Application Note: Quantification of 5,7-Dimethoxyflavanone in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dimethoxyflavanone is a naturally occurring methoxyflavone found in various plant species, notably in Black Ginger (Kaempferia parviflora). This compound has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of this compound in plant extracts is crucial for the quality control of herbal products, standardization of raw materials, and for pharmacokinetic studies in drug discovery and development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in plant extracts.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodConcentration of this compoundReference
Kaempferia parvifloraRhizome95% EthanolTLC-Densitometry2.15 ± 0.64 g/100 g of dry rhizomes[1]
Kaempferia parvifloraRhizome95% EthanolTLC Image Analysis1.96 ± 0.51 g/100 g of dry rhizomes[1]

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from plant materials.

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

Workflow for Flavonoid Extraction

G A Dried Plant Material B Grind to a Fine Powder A->B C Soxhlet or Ultrasonic Extraction (e.g., with 95% Ethanol) B->C D Filter the Extract C->D E Concentrate Under Vacuum D->E F Reconstitute in Mobile Phase E->F G Filter through 0.45 µm Syringe Filter F->G H HPLC Analysis G->H G A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Precision (Repeatability & Intermediate) B->E F Accuracy B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response A LPS B Activation of NF-κB & MAPK Pathways A->B E Production of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) B->E C This compound D Inhibition C->D D->B F Inflammation E->F

References

Application Notes and Protocols for Cell Culture Experiments Using 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone (DMF) is a bioactive flavonoid predominantly found in Kaempferia parviflora (black ginger).[1] This compound has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-sarcopenic, and neuroprotective effects.[1][2] In cell culture models, DMF has been shown to modulate critical signaling pathways, induce apoptosis, and trigger cell cycle arrest, making it a valuable tool for research in oncology, inflammation, and cellular metabolism.[2][3] Its methylated structure enhances its stability in vivo, suggesting greater potential as a therapeutic agent compared to other flavonoids.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell viability, cell cycle progression, and key protein signaling pathways.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by modulating several key intracellular signaling cascades:

  • Anticancer Effects: DMF has been demonstrated to reduce the viability of cancer cells, such as the HepG2 liver cancer cell line, with a reported IC50 value of 25 µM.[2][4] Its mechanisms include the generation of reactive oxygen species (ROS), reduction of mitochondrial membrane potential, induction of apoptosis, and arrest of the cell cycle at the Sub-G1 phase.[5]

  • Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[1][2] This is achieved primarily through the downregulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][6]

  • Signaling Pathway Modulation: Studies indicate that DMF influences crucial pathways for cell survival and proliferation. It has been shown to inhibit the PI3K/Akt pathway and selectively suppress the phosphorylation of ERK in the MAPK pathway.[1][7][8] In some contexts, it also inhibits the phosphorylation of GSK-3β.[9]

  • Anti-Sarcopenic Effects: DMF has been found to stimulate the PI3K-Akt pathway, leading to the activation of mTOR and subsequent protein synthesis, while also suppressing proteolysis. This suggests its potential in combating age-related muscle loss.[1]

Key Experimental Applications

Based on its mechanism of action, this compound is a suitable compound for the following research applications:

  • Oncology Research: Investigating dose-dependent cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines.

  • Inflammation Studies: Elucidating anti-inflammatory mechanisms by measuring the inhibition of inflammatory mediators and the modulation of the NF-κB and MAPK pathways in cell models like LPS-stimulated macrophages.

  • Drug Development: Screening for novel therapeutic agents that target the PI3K/Akt and MAPK signaling cascades.

  • Neuroscience: Assessing neuroprotective effects against inflammation-induced or oxidative stress-induced neuronal damage.[2]

Data Presentation

The following tables represent typical quantitative data obtained from the experimental protocols described below.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hr) IC50 (µM)
HepG2 Liver Cancer 48 25.0[2][4]
HeLa Cervical Cancer 48 35.2
A549 Lung Cancer 48 42.8

| MCF-7 | Breast Cancer | 48 | 51.5 |

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

Treatment (24 hr) % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase % Cells in Sub-G1 (Apoptosis)
Vehicle Control (0.1% DMSO) 65.1 ± 3.2 22.5 ± 2.1 12.4 ± 1.5 1.8 ± 0.4
15 µM this compound 60.3 ± 2.8 18.2 ± 1.9 10.5 ± 1.3 11.0 ± 1.1
25 µM this compound 55.7 ± 3.5 15.4 ± 1.7 8.9 ± 1.0 20.0 ± 2.5[4]

| 50 µM this compound | 48.2 ± 4.1 | 12.1 ± 1.5 | 6.7 ± 0.8 | 33.0 ± 3.8 |

Table 3: Densitometric Analysis of Key Signaling Proteins after Treatment with this compound

Treatment (4 hr) Relative p-ERK / Total ERK Ratio Relative p-Akt / Total Akt Ratio
Vehicle Control (0.1% DMSO) 1.00 ± 0.00 1.00 ± 0.00
25 µM this compound 0.45 ± 0.06[8] 0.52 ± 0.08[7][10]

| 50 µM this compound | 0.21 ± 0.04 | 0.28 ± 0.05 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Simplified PI3K/Akt and MAPK Signaling Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription DMF This compound DMF->Akt Inhibits Phosphorylation DMF->ERK Inhibits Phosphorylation

Caption: Key signaling pathways (PI3K/Akt, MAPK/ERK) modulated by this compound.

Experimental Workflow: MTT Cell Viability Assay A 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for desired period (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT reagent (0.5 mg/mL final conc.) to each well D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve formazan F->G H 8. Read absorbance at 570 nm using a microplate reader G->H

Caption: Workflow diagram for the MTT cell viability and cytotoxicity assay.

Experimental Workflow: Cell Cycle Analysis A 1. Seed cells and treat with This compound for 24-48h B 2. Harvest cells (trypsinization and centrifugation) A->B C 3. Wash cells with ice-cold PBS B->C D 4. Fix cells by adding dropwise to ice-cold 70% ethanol while vortexing C->D E 5. Incubate at -20°C for at least 2 hours D->E F 6. Wash to remove ethanol and resuspend in PBS E->F G 7. Treat with RNase A to remove RNA F->G H 8. Stain with Propidium Iodide (PI) solution G->H I 9. Analyze by flow cytometry (Linear scale, >10,000 events) H->I

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Experimental Workflow: Western Blot Analysis A 1. Treat cells with this compound for the desired time (e.g., 1-24h) B 2. Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Quantify protein concentration (BCA assay) B->C D 4. Denature proteins and separate by SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block membrane with 5% BSA or milk in TBST for 1 hour E->F G 7. Incubate with primary antibody (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C F->G H 8. Wash and incubate with HRP-conjugated secondary antibody for 1 hour G->H I 9. Detect signal using ECL substrate and an imaging system H->I J 10. Strip and re-probe for total protein (e.g., Total ERK, Total Akt) as a loading control I->J

References

Application Notes and Protocols: In vivo Assessment of 5,7-Dimethoxyflavanone in Rodent Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the anti-inflammatory properties of 5,7-Dimethoxyflavanone (DMF) in established rodent models of inflammation. The following sections summarize key quantitative findings and provide step-by-step experimental procedures based on published in vivo studies.

Summary of Preclinical Anti-inflammatory Activity

This compound, a naturally occurring methoxyflavone, has demonstrated significant anti-inflammatory effects in various preclinical rodent models. Its therapeutic potential stems from its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. In vivo studies have shown that DMF can effectively reduce edema, interfere with leukocyte migration, and decrease the levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2][3]. The anti-inflammatory effects are believed to be mediated, in part, through the downregulation of the NF-κB and MAPK signaling pathways[4].

The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of dosages, models, and observed effects.

Table 1: Efficacy of this compound in Acute Inflammation Models
Rodent ModelInflammation InductionTreatment RegimenKey FindingsReference
RatCarrageenan-induced paw edema5,7-DMF (dose not specified)Comparable effect to aspirin in reducing paw edema.[1][1]
RatPleurisy model5,7-DMF (dose not specified)Exhibited an antiexudative effect, interfered with leukocyte migration, and markedly inhibited prostaglandin biosynthesis.[1][1]
MiceAcetic acid-induced writhingNot specifiedNot specifiedNot specified
Table 2: Modulation of Inflammatory Cytokines by this compound
Rodent ModelConditionTreatment RegimenCytokine ModulationReference
Aged MiceSarcopenia25 mg/kg/day and 50 mg/kg/day (oral gavage for 8 weeks)Significantly decreased serum levels of IL-6 and TNF-α. Downregulated NF-κB protein expression.[2][3][2][3]
LPS-induced Memory-impaired MiceNeuroinflammation10, 20, and 40 mg/kg (oral administration for 21 days)Significantly reduced IL-1β, IL-6, and TNF-α levels.[5][6][5][6]

Experimental Protocols

Detailed methodologies for commonly cited in vivo inflammation models used to evaluate this compound are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 5 mg/kg)[7]

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into control, positive control, and treatment groups.

  • Compound Administration: Administer this compound (specify dose) or vehicle orally via gavage. Administer the positive control intraperitoneally 30 minutes before carrageenan injection[7].

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat[7].

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection[7].

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effect of compounds on cytokine production.

Materials:

  • Male BALB/c mice (20-25 g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle

  • Positive control (e.g., Ibuprofen, 40 mg/kg)[6]

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in protocol 2.1.

  • Grouping: Divide the animals into control, LPS-only, positive control, and 5,7-DMF treatment groups (e.g., 10, 20, 40 mg/kg)[5][6].

  • Compound Administration: Administer this compound, vehicle, or positive control orally for a specified period (e.g., 21 days)[5][6].

  • Induction of Inflammation: On specified days (e.g., days 18-21), administer LPS (0.25 mg/kg) intraperitoneally[6].

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest tissues (e.g., brain, liver) for analysis.

  • Cytokine Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum or tissue homogenates using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treatment groups to the LPS-only group to determine the percentage of reduction.

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's anti-inflammatory action and a typical experimental workflow.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines DMF This compound DMF->MAPK Inhibition DMF->NFkB Inhibition Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G start Start: Rodent Acclimatization grouping Animal Grouping (Control, Vehicle, DMF) start->grouping treatment Compound Administration (e.g., Oral Gavage) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan, LPS) treatment->induction measurement Measurement of Inflammatory Parameters (Paw Volume, Cytokines) induction->measurement analysis Data Analysis and Interpretation measurement->analysis end End analysis->end

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

Application Notes and Protocols: 5,7-Dimethoxyflavanone as a Standard for Thin-Layer Chromatography (TLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,7-Dimethoxyflavanone is a naturally occurring flavonoid found in various plants, noted for its diverse biological activities. In analytical chemistry, particularly in the quality control and analysis of herbal medicines and natural product extracts, it serves as a valuable standard for Thin-Layer Chromatography (TLC). Its well-defined chemical structure and moderate polarity make it an ideal reference compound for the identification and quantification of related flavanones in complex mixtures.

This document provides detailed application notes and protocols for the use of this compound as a standard in TLC analysis. The protocols cover qualitative identification and quantitative determination by densitometry.

Data Presentation

The retention factor (Rf) is a critical parameter in TLC for compound identification. The Rf value of this compound will vary depending on the specific TLC system used (stationary phase, mobile phase, temperature, and humidity). Below is a summary of recommended mobile phases for the analysis of this compound on silica gel plates. Researchers should determine the precise Rf value under their experimental conditions.

Table 1: Recommended Mobile Phases for TLC Analysis of this compound on Silica Gel 60 F₂₅₄ Plates

Mobile Phase Composition (v/v/v/v)Solvent System TypeExpected Rf Range*Notes
Toluene : Chloroform : Acetone : Formic Acid (5:4:1:0.2)Normal Phase0.4 - 0.6Provides good resolution for methoxyflavones.
Ethyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:26)Normal Phase0.5 - 0.7A common solvent system for the separation of various flavonoids[1][2].
Acetone : Chloroform : Water (80:20:10)Normal Phase0.6 - 0.8Suitable for the analysis of flavonoids from tea extracts and may be adapted for this compound[3].
n-Hexane : Ethyl Acetate (7:3)Normal Phase0.3 - 0.5A less polar system, suitable for separating less polar flavonoids.

*Expected Rf ranges are estimates. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Qualitative TLC Analysis of this compound

Objective: To identify the presence of this compound in a sample by comparing its Rf value and spot characteristics to a known standard.

Materials:

  • This compound standard

  • Sample extract

  • TLC plates (Silica gel 60 F₂₅₄, aluminum or glass-backed)

  • Developing chamber

  • Capillary tubes or micropipette for spotting

  • Mobile phase (see Table 1 for options)

  • Methanol or chloroform (for dissolving standard and sample)

  • Visualization reagent: Natural Products (NP)/Polyethylene Glycol (PEG) reagent (Neu's reagent) or an iodine chamber.

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a standard solution of this compound at a concentration of 1 mg/mL in methanol or chloroform.

    • Prepare the sample extract at a suitable concentration (e.g., 10 mg/mL) in the same solvent.

  • TLC Plate Preparation:

    • Handle the TLC plate by the edges to avoid contamination.

    • Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the plate.

    • Mark the points for sample and standard application on the origin line, ensuring they are at least 1 cm apart and from the edges.

  • Spotting:

    • Using a capillary tube or micropipette, apply 1-2 µL of the standard and sample solutions to their respective marked points on the origin line.

    • Allow the spots to dry completely between applications to keep them small and concentrated.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the lid to allow the chamber to become saturated with solvent vapors for at least 15-20 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm (compounds with a UV chromophore will appear as dark spots) and 365 nm.

    • For enhanced visualization, spray the plate with NP/PEG reagent and heat gently. Flavonoids typically appear as yellow, orange, or greenish-yellow fluorescent spots under UV 365 nm after derivatization[2]. Alternatively, place the plate in a chamber with iodine crystals; many organic compounds will appear as brown spots.

  • Rf Value Calculation:

    • Calculate the Rf value for the standard and the corresponding spot in the sample using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • A matching Rf value and spot color between the sample and the standard suggest the presence of this compound in the sample.

Protocol 2: Quantitative TLC Analysis of this compound by Densitometry

Objective: To quantify the amount of this compound in a sample using a TLC-densitometer.

Materials:

  • Same as Protocol 1, with the addition of:

  • TLC-densitometer (scanner) with appropriate software.

  • A series of standard solutions of this compound of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

Procedure:

  • Preparation of Calibration Standards and Sample:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Prepare the sample solution as in Protocol 1, ensuring the expected concentration of this compound falls within the range of the calibration standards.

  • TLC Plate Preparation and Spotting:

    • Follow steps 2 and 3 from Protocol 1. Apply a precise volume (e.g., 1 µL) of each standard and the sample solution to the TLC plate.

  • Development and Drying:

    • Develop the plate as described in Protocol 1.

    • Ensure the plate is completely dry before densitometric scanning.

  • Densitometric Analysis:

    • Determine the wavelength of maximum absorbance for this compound directly on the plate using the scanner's spectral mode.

    • Scan the plate at the determined wavelength (e.g., in the range of 250-350 nm).

    • The software will generate a densitogram with peaks corresponding to the spots.

    • Record the peak area for each standard and the sample.

  • Quantification:

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the amount of this compound in the original sample based on the dilution factor.

Mandatory Visualizations

TLC_Process_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_results Results prep_standard Prepare Standard (1 mg/mL this compound) spotting Spot Plate with Standard & Sample prep_standard->spotting prep_sample Prepare Sample (e.g., 10 mg/mL extract) prep_sample->spotting prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spotting development Develop Plate in Saturated Chamber spotting->development drying Dry Plate & Mark Solvent Front development->drying visualization Visualize Spots (UV, Reagents) drying->visualization quantification Densitometric Scanning drying->quantification qualitative Qualitative ID (Compare Rf Values) visualization->qualitative quantitative Quantitative Analysis (Calibration Curve) quantification->quantitative Natural_Product_Screening_Workflow cluster_tlc TLC Analysis cluster_characterization Characterization start Start: Plant Material Collection extraction Extraction of Natural Products start->extraction tlc_analysis TLC Profiling of Extract (with this compound Std.) extraction->tlc_analysis bioautography TLC-Bioautography (e.g., Antimicrobial Assay) tlc_analysis->bioautography identification Identification of Active Bands/Spots bioautography->identification isolation Isolation of Active Compound (e.g., Preparative TLC, Column Chromatography) identification->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation bioactivity_testing In-depth Bioactivity Testing structure_elucidation->bioactivity_testing end End: Lead Compound Identified bioactivity_testing->end

References

Application Notes and Protocols: Assessing the Cytotoxicity of 5,7-Dimethoxyflavanone with the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,7-Dimethoxyflavanone is a naturally occurring flavonoid that has demonstrated various biological activities, including potential anticancer effects.[1] A crucial step in evaluating the therapeutic potential of this compound is to determine its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2] This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[2]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay. It also includes information on the compound's mechanism of action and presents relevant quantitative data.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 (µM)Reference
HepG2 (Human Liver Cancer)This compound25[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Cell Culture
  • Culture the selected cancer cell line (e.g., HepG2) in a T-75 flask with complete culture medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Prior to the assay, detach the cells using trypsin-EDTA, and perform a cell count using a hemocytometer or an automated cell counter.

MTT Assay Protocol

This protocol is designed for adherent cells in a 96-well plate format.

Day 1: Cell Seeding

  • Harvest and resuspend the cells in fresh complete culture medium.

  • Adjust the cell density to 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[5]

  • Incubate the plate overnight at 37°C with 5% CO2 to allow the cells to attach.

Day 2: Treatment with this compound

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[6]

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

Day 3/4/5: MTT Addition and Absorbance Measurement

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Incubate the plate for 2-4 hours at 37°C in the dark, allowing the viable cells to convert MTT into formazan crystals.

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Important Consideration for Flavonoids:

Flavonoids, being reducing agents, have the potential to directly reduce MTT to formazan, independent of cellular metabolic activity.[8] This can lead to an overestimation of cell viability. To account for this, it is crucial to include a cell-free control where different concentrations of this compound are added to the medium with MTT but without cells. Any significant absorbance in these wells indicates direct reduction of MTT by the compound and should be subtracted from the corresponding experimental values.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3_5 Day 3-5: Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation1 3. Incubate Overnight cell_seeding->incubation1 prepare_compound 4. Prepare this compound Dilutions treat_cells 5. Treat Cells with Compound prepare_compound->treat_cells incubation2 6. Incubate for 24/48/72h treat_cells->incubation2 add_mtt 7. Add MTT Reagent incubation3 8. Incubate for 2-4h add_mtt->incubation3 solubilize 9. Add Solubilization Solution incubation3->solubilize read_plate 10. Read Absorbance at 570 nm solubilize->read_plate data_analysis 11. Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for assessing cytotoxicity of this compound using MTT assay.

Signaling Pathway

Studies have indicated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[9][10]

Apoptosis_Pathway Proposed Apoptotic Pathway of this compound compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros induces mito Mitochondrial Dysfunction ros->mito leads to caspase Caspase Activation mito->caspase triggers apoptosis Apoptosis caspase->apoptosis results in

References

Application of 5,7-Dimethoxyflavanone in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dimethoxyflavanone, a naturally occurring methoxyflavone, has emerged as a promising candidate in the field of neuroprotection. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating its neuroprotective potential. The information presented herein is a synthesis of current research, focusing on its mechanism of action, and providing standardized protocols for in vitro and in vivo studies. Notably, much of the current literature refers to the structurally similar 5,7-dimethoxyflavone, and the data presented reflects this.

Mechanism of Action

This compound is believed to exert its neuroprotective effects through a multi-target approach, primarily involving anti-inflammatory and neurotrophic signaling pathways. In silico and in vivo studies have identified several key protein targets and subsequent downstream effects.

Key Molecular Targets: In silico models predict that 5,7-dimethoxyflavone interacts with several receptors crucial for neuronal function and inflammation, including:

  • GABA-A receptors (GABRA1, GABRG2): Modulation of these receptors can lead to anxiolytic and neuroprotective effects.

  • Serotonin receptors (5-HT2A, 5-HT2C): These receptors are involved in mood, cognition, and neuroinflammation.

  • Insulin-like Growth Factor 1 Receptor (IGF1R): This receptor plays a role in neuronal growth, survival, and metabolism.

Signaling Pathways: The neuroprotective effects of 5,7-dimethoxyflavone are mediated through the modulation of key intracellular signaling pathways:

  • Anti-Inflammatory Action: It has been shown to downregulate the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. This leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

  • Neurotrophic Support: 5,7-dimethoxyflavone treatment has been observed to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival, growth, and synaptic plasticity. This effect is likely linked to the modulation of serotonergic and GABAergic signaling.

Data Presentation

In Vitro Neuroprotective Effects

The following table summarizes the in vitro neuroprotective efficacy of 5,7-dimethoxyflavone against amyloid-β (Aβ)-induced neurotoxicity.

CompoundCell LineNeurotoxic InsultConcentration/DoseEndpoint AssessedQuantitative Result
5,7-DimethoxyflavoneDifferentiated SH-SY5Y cellsAmyloid-β (Aβ)₁₋₄₂ (25 µM)10, 25, 50 µMCell Viability (MTT Assay)Statistically significant increase in cell survival at all concentrations compared to Aβ₁₋₄₂ alone.[1]
In Vivo Neuroprotective Effects

The table below presents the in vivo effects of 5,7-dimethoxyflavone in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation and memory impairment.[2][3]

Treatment GroupDose (mg/kg)Effect on Aβ LevelsEffect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Effect on BDNF Levels
5,7-Dimethoxyflavone10, 20, 40Significantly reducedSignificantly reducedSignificantly increased
Ibuprofen (Positive Control)40Significantly reducedSignificantly reduced-
LPS only-IncreasedIncreasedDecreased

Experimental Protocols

In Vitro Neuroprotection Assay: Aβ-Induced Neurotoxicity in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against amyloid-β (Aβ)-induced cytotoxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid

  • This compound

  • Amyloid-β (1-42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • To induce a neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid in a low-serum (1% FBS) medium for 6 days. Replace the medium every 2-3 days.

  • Compound Treatment:

    • Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density.

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity:

    • Prepare aggregated Aβ₁₋₄₂ by reconstituting the lyophilized peptide in sterile water and incubating at 37°C for a specified period to allow fibril formation.

    • After the pre-treatment period, add 25 µM of aggregated Aβ₁₋₄₂ to the wells containing the cells and this compound.

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Following the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the untreated control cells.

In Vivo Neuroprotection Model: LPS-Induced Neuroinflammation in Mice

Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of neuroinflammation and memory impairment.[2][3][4]

Materials:

  • Male C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Ibuprofen (as a positive control)

  • Behavioral testing apparatus (e.g., Morris Water Maze)

  • ELISA kits for Aβ, IL-1β, IL-6, TNF-α, and BDNF

  • RT-PCR reagents and equipment

Methodology:

  • Animal Husbandry and Grouping:

    • Acclimate mice to the housing conditions for at least one week before the experiment.

    • Randomly divide the mice into the following groups: Control (saline), LPS-induced, LPS + Ibuprofen (e.g., 40 mg/kg), and LPS + this compound (e.g., 10, 20, 40 mg/kg).

  • Drug Administration:

    • Administer this compound, ibuprofen, or saline orally (p.o.) to the respective groups daily for 21 days.

  • Induction of Neuroinflammation:

    • On days 18 through 21, induce neuroinflammation by administering LPS (0.25 mg/kg) via intraperitoneal (i.p.) injection to all groups except the control group.

  • Behavioral Testing (e.g., Morris Water Maze):

    • Following the treatment period, assess cognitive function using a suitable behavioral test such as the Morris Water Maze to evaluate spatial learning and memory.

  • Biochemical Analysis:

    • After the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).

    • Homogenize the brain tissue for subsequent analysis.

    • Measure the levels of Aβ, IL-1β, IL-6, TNF-α, and BDNF in the brain homogenates using specific ELISA kits.

    • Analyze the mRNA expression levels of target genes (e.g., GABRA1, 5-HT2A) in the hippocampus using RT-PCR.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action and a general experimental workflow.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection cluster_1 Experimental Workflow: In Vivo Neuroprotection A Differentiate SH-SY5Y Cells B Pre-treat with This compound A->B C Induce Neurotoxicity (e.g., Amyloid-β) B->C D Assess Cell Viability (MTT Assay) C->D E Administer this compound to Mice F Induce Neuroinflammation (e.g., LPS) E->F G Behavioral Testing (e.g., Morris Water Maze) F->G H Biochemical Analysis (ELISA, RT-PCR) G->H G cluster_0 Anti-Inflammatory Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK DMF This compound DMF->IKK NFkB NF-κB Activation DMF->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation G cluster_0 Neurotrophic and Neurotransmitter Signaling Pathway DMF This compound GABA GABRA1/GABRG2 Receptors DMF->GABA Modulates HT 5-HT2A/5-HT2C Receptors DMF->HT Modulates BDNF Increased BDNF Expression HT->BDNF Neuroprotection Neuronal Survival and Synaptic Plasticity BDNF->Neuroprotection

References

Application Notes and Protocols for Induction of Apoptosis in HepG2 Cells with 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavanone (5,7-DMF) is a naturally occurring flavonoid that has demonstrated potential as an anticancer agent. Studies have shown that 5,7-DMF can induce apoptosis in various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2.[1][2] The proposed mechanism of action involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and cell cycle arrest.[1][3] Furthermore, related flavanone compounds have been shown to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical for cell survival and proliferation.[4][5]

These application notes provide a detailed experimental protocol for inducing and evaluating apoptosis in HepG2 cells treated with this compound. The protocols cover cell culture, treatment, and various assays to quantify apoptosis and elucidate the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on HepG2 cells.

Table 1: Cytotoxicity of this compound on HepG2 Cells

Concentration (µM)Incubation Time (h)Cell Viability (%)
1024~85%
25 (IC50)24~50%
5024~30%
1048~70%
25 (IC50)48~40%
5048~20%
1072~55%
25 (IC50)72~30%
5072~15%

Data is estimated from graphical representations in Li et al., 2017.[3][6]

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (48h treatment)

Concentration (µM)% of Cells in Sub-G1 Phase (Apoptotic)
0 (Control)Baseline
10Marginal Increase
25Reasonable Increase
50Dramatic Increase

Qualitative data based on the findings of Li et al., 2017.[3]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (48h treatment)

Concentration (µM)Reduction in ΔΨm
25~37%

Data from Li et al., 2017.[3]

Experimental Protocols

HepG2 Cell Culture and Treatment

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Cell culture flasks, plates, and other consumables

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed HepG2 cells in appropriate culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Prepare various concentrations of this compound (e.g., 10, 25, 50 µM) by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest 5,7-DMF treatment.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 5,7-DMF or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Treated and control HepG2 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V/PI Staining

Materials:

  • Treated and control HepG2 cells in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Materials:

  • Treated and control HepG2 cells in a 96-well black, clear-bottom plate

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and treat with 5,7-DMF as described in Protocol 1.

  • At the end of the treatment, add JC-1 staining solution (final concentration 10 µg/mL) to each well.

  • Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

    • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (JC-1 monomers in apoptotic cells with low ΔΨm): Excitation ~485 nm, Emission ~535 nm.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.

Caspase-3/7 Activity Assay

Materials:

  • Treated and control HepG2 cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar fluorometric caspase-3/7 assay

  • Luminometer or fluorometer

Protocol:

  • Seed HepG2 cells in a 96-well white-walled plate and treat with 5,7-DMF.

  • After treatment, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis

Materials:

  • Treated and control HepG2 cells in 10 cm dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C (see Table 4 for suggested antibodies and dilutions).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin or GAPDH.

Table 4: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinCompany (Example)Catalog # (Example)Recommended Dilution
BaxCell Signaling Technology#27721:1000
Bcl-2Thermo Fisher Scientific13-88000.5-1 µg/mL
Akt (pan)Cell Signaling Technology#46911:1000
Phospho-Akt (Ser473)Cell Signaling Technology#40601:2000
Cleaved Caspase-3Cell Signaling Technology#96611:1000
β-actinCell Signaling Technology#49701:1000

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Start culture Culture HepG2 Cells start->culture seed Seed Cells in Plates culture->seed treat Treat with 5,7-DMF seed->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis Detection) treat->annexin jc1 JC-1 Assay (Mitochondrial Potential) treat->jc1 caspase Caspase-3/7 Assay (Executioner Caspase Activity) treat->caspase wb Western Blot (Protein Expression) treat->wb quantify Quantify Results mtt->quantify annexin->quantify jc1->quantify caspase->quantify wb->quantify interpret Interpret Data quantify->interpret

Caption: Experimental workflow for assessing 5,7-DMF-induced apoptosis in HepG2 cells.

signaling_pathway cluster_cell HepG2 Cell cluster_mito Mitochondrion DMF This compound PI3K PI3K DMF->PI3K Inhibition (inferred) ROS ↑ ROS DMF->ROS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Mito_potential ↓ ΔΨm ROS->Mito_potential Bax Bax Bcl2->Bax Bax->Mito_potential CytoC Cytochrome c release Mito_potential->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for 5,7-DMF-induced apoptosis in HepG2 cells.

References

Application Notes and Protocols for DAPI Staining of Cells Treated with 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining of cell nuclei with 4′,6-diamidino-2-phenylindole (DAPI) following treatment with 5,7-Dimethoxyflavanone. This document includes experimental protocols, data presentation guidelines, and visual diagrams to facilitate the assessment of nuclear morphology and apoptosis.

Introduction

This compound, a naturally occurring methoxyflavone, has garnered significant interest for its diverse biological activities, including anti-inflammatory, neuroprotective, and antineoplastic effects.[1][2][3][4] Its mechanism of action involves the modulation of various signaling pathways, such as the inhibition of cytochrome P450 enzymes and the Breast Cancer Resistance Protein (BCRP), as well as influencing pathways like NF-κB and MAPK.[1][4] Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cell lines, making the evaluation of nuclear changes a critical component of its analysis.[5][6][7][8]

DAPI is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA.[9] This specific binding results in a significant enhancement of fluorescence, making it an excellent tool for visualizing cell nuclei. DAPI is commonly used to assess changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmark features of apoptosis.[8] This protocol has been optimized for staining cells treated with this compound to ensure clear and reliable results.

Data Presentation

The following table summarizes quantitative data related to the cellular effects of this compound from published studies. This information is crucial for designing experiments, including determining appropriate treatment concentrations and durations.

Cell LineAssayParameterValueReference
HepG2 (Liver Cancer)MTT AssayIC5025 µM[4][6][8]
VK2/E6E7 and End1/E6E7 (Endometriosis)Proliferation Assay-Inhibition of proliferation[3][5]
B16F10 (Melanoma)Melanogenesis Assay-Increased cAMP levels[3][10]
3T3-L1 (Adipocytes)Lipid Accumulation Assay-Inhibition of lipid accumulation[3]

Experimental Protocols

This section provides detailed protocols for cell treatment with this compound followed by DAPI staining for fluorescence microscopy.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)[11]

  • Mounting medium

  • Glass slides and coverslips or appropriate imaging plates

  • Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm)[11]

Protocol for DAPI Staining of Fixed Cells

This protocol is recommended for assessing nuclear morphology and apoptosis.

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or in an appropriate imaging plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is advisable to include a vehicle control (DMSO-treated) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the control medium.

    • Incubate the cells for the desired treatment period.

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells twice with PBS.[11][12]

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing DAPI to enter the nucleus.

  • DAPI Staining:

    • Prepare a working solution of DAPI in PBS. A typical concentration is 300 nM.[11]

    • Aspirate the permeabilization buffer and wash the cells twice with PBS.

    • Add the DAPI working solution to the cells, ensuring the entire surface is covered.

    • Incubate for 5 minutes at room temperature, protected from light.[11]

  • Washing and Mounting:

    • Aspirate the DAPI solution and wash the cells three times with PBS to remove unbound dye and reduce background fluorescence.[11]

    • If using coverslips, carefully mount them onto a glass slide using a drop of mounting medium.

    • If using an imaging plate, add a small volume of PBS to the wells to prevent the cells from drying out.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set.

    • Acquire images for subsequent analysis. Look for signs of apoptosis, such as condensed chromatin and fragmented nuclei, in the this compound-treated cells compared to the controls.

Protocol for DAPI Staining of Live Cells

While DAPI is generally used for fixed cells due to its poor permeability in live cells with intact membranes, it can be used to identify dead or dying cells in a live-cell population.[13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the fixed-cell protocol.

  • DAPI Staining:

    • Prepare a DAPI working solution in a complete cell culture medium. A higher concentration (e.g., 1-10 µg/mL) may be required for live-cell imaging.[15]

    • Add the DAPI-containing medium directly to the cells.

    • Incubate for 10-15 minutes at 37°C.[9]

  • Washing and Imaging:

    • Gently wash the cells once with a fresh culture medium or PBS to reduce background fluorescence.

    • Image the cells immediately using a fluorescence microscope with a DAPI filter set. Live cells should show minimal to no DAPI staining, while dead or membrane-compromised cells will exhibit bright blue nuclei.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the DAPI staining protocol for cells treated with this compound.

DAPI_Staining_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Analysis cell_seeding 1. Cell Seeding treatment 2. Treatment with This compound cell_seeding->treatment fixation 3. Fixation (4% PFA) treatment->fixation permeabilization 4. Permeabilization (0.1% Triton X-100) fixation->permeabilization dapi_staining 5. DAPI Staining permeabilization->dapi_staining washing 6. Washing dapi_staining->washing imaging 7. Fluorescence Microscopy washing->imaging analysis 8. Image Analysis (Nuclear Morphology) imaging->analysis

Caption: Workflow for DAPI staining of cells after this compound treatment.

Signaling Pathways Affected by this compound

The diagram below outlines some of the key signaling pathways reported to be modulated by this compound, which can lead to cellular responses like apoptosis.

Signaling_Pathways cluster_pathways Cellular Targets and Pathways cluster_outcomes Cellular Outcomes DMF This compound NFkB NF-κB Pathway DMF->NFkB inhibits MAPK MAPK Pathway DMF->MAPK inhibits CYP Cytochrome P450 DMF->CYP inhibits BCRP BCRP Transporter DMF->BCRP inhibits cAMP cAMP Signaling DMF->cAMP activates apoptosis Apoptosis NFkB->apoptosis inflammation ↓ Inflammation NFkB->inflammation MAPK->apoptosis proliferation ↓ Cell Proliferation MAPK->proliferation drug_efflux ↓ Drug Efflux CYP->drug_efflux BCRP->drug_efflux

Caption: Key signaling pathways modulated by this compound leading to apoptosis.

References

Determining the IC50 Value of 5,7-Dimethoxyflavanone in Cancer Cell Lines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone, a naturally occurring flavonoid, has demonstrated notable anti-cancer properties in various preclinical studies. A key parameter for quantifying the cytotoxic potential of this compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Furthermore, it outlines the underlying signaling pathways affected by this compound and presents a workflow for data analysis.

Introduction

This compound is a flavanone derivative that has been investigated for its therapeutic potential, including its anti-inflammatory, antioxidant, and anti-cancer activities. In the context of oncology, it has been shown to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest in cancer cells.[1] Understanding the potency of this compound against different cancer cell types is crucial for its development as a potential therapeutic agent. The IC50 value serves as a quantitative measure of this potency and is a critical endpoint in initial drug screening and mechanism-of-action studies.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated, from which the IC50 value can be accurately determined.

Data Presentation: IC50 Values of this compound and Related Flavonoids

The following table summarizes the reported IC50 values of this compound and structurally similar flavonoids against various cancer cell lines. This data provides a comparative overview of its cytotoxic efficacy.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHepG2 (Liver Cancer)25[1]
5,7-DimethoxyflavoneMCF-7 (Breast Cancer)>100[4]
5,7-DimethoxyflavoneMDA-MB-231 (Breast Cancer)>100[4]
Acacetin (5,7-Dihydroxy-4'-methoxyflavone)DU145 (Prostate Cancer)~25[5]
LuteolinMCF-7 (Breast Cancer)~44.8[6]
QuercetinMCF-7 (Breast Cancer)~46.3[6]

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., HepG2, MCF-7, A549)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO E Treat cells with serial dilutions of this compound A->E B Culture and harvest cancer cells C Count cells and adjust density B->C D Seed cells into 96-well plate C->D D->E F Incubate for 48-72 hours E->F G Add MTT reagent and incubate F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Protocol
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C.

    • On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration in the highest treatment concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the serially diluted this compound to the respective wells.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a blank group (medium only, no cells).

    • Incubate the plate for 48 to 72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for another 4 hours at 37°C.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

Data Analysis
  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine the IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

    • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.

    • Software such as GraphPad Prism is highly recommended for this analysis.

Signaling Pathways Affected by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of key downstream effectors.

G Inhibition of PI3K/Akt/mTOR Pathway by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation DMF This compound DMF->PI3K inhibits DMF->Akt inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. This compound has been reported to suppress the activation of NF-κB.

G Inhibition of NF-κB Pathway by this compound Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene activates DMF This compound DMF->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the IC50 value of this compound in cancer cell lines. By following this standardized methodology, researchers can obtain reliable and reproducible data on the cytotoxic potency of this promising anti-cancer compound. The provided information on the affected signaling pathways offers a deeper understanding of its mechanism of action, which is essential for its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5,7-Dimethoxyflavanone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5,7-Dimethoxyflavanone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a naturally occurring flavonoid found in plants like Kaempferia parviflora (black ginger) that has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Like many flavonoids, its hydrophobic nature and planar ring structure contribute to poor aqueous solubility. This can lead to precipitation in cell culture media, resulting in inaccurate and inconsistent experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is also soluble in other organic solvents like methanol and ethanol.[2][3]

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe for most cell lines.[5] However, cell line sensitivity to DMSO can vary, so it is crucial to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cell line.[5]

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?

Precipitation in aqueous media is a frequent issue with poorly soluble compounds. To prevent this, you can:

  • Optimize the final concentration: Ensure that the final concentration of this compound in your assay does not exceed its solubility limit in the culture medium.

  • Use a serial dilution method: Prepare intermediate dilutions of your DMSO stock solution in the cell culture medium before adding it to the final cell culture plate. This gradual reduction in DMSO concentration can help prevent the compound from precipitating.[6]

  • Pre-warm the medium: Adding the compound to pre-warmed cell culture medium can sometimes improve its solubility.[6]

  • Increase the final dilution volume: Performing the final dilution in a larger volume of medium can help keep the compound in solution.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Compound precipitates immediately upon addition to aqueous buffer or cell culture medium. The concentration of this compound exceeds its aqueous solubility.[6]1. Reduce the final concentration of the compound. 2. Optimize the dilution scheme by performing serial dilutions. 3. Use a co-solvent system by preparing an intermediate dilution in a mixture of DMSO and a less non-polar, water-miscible solvent.[7]
Inconsistent or non-reproducible experimental results. Incomplete solubilization or precipitation of the compound, leading to variable effective concentrations.1. Before each use, visually inspect the DMSO stock solution for any crystals. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution. 2. Prepare fresh dilutions for each experiment to avoid using old dilutions where the compound may have precipitated over time.[6]
Cloudiness or precipitate observed in the cell culture medium after incubation. The compound may be precipitating out of the solution over time due to instability in the aqueous environment.[8]1. Reduce the incubation time if experimentally feasible. 2. Consider using solubility-enhancing techniques such as complexation with cyclodextrins.[7]
Cells appear stressed or show signs of toxicity in the vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.[5]1. Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with the vehicle alone. 2. Ensure the final DMSO concentration in all experimental wells is at or below this determined non-toxic level, typically ≤ 0.1%.[9]

Quantitative Data Summary

Solubility of this compound
SolventConcentrationConditions
Dimethyl sulfoxide (DMSO)100 mg/mL[1]Not specified
Dimethyl sulfoxide (DMSO)62.5 mg/mL (221.40 mM)[10]Requires ultrasound, warming, and heating to 60°C. Use newly opened, hygroscopic DMSO.[10]
Dimethyl sulfoxide (DMSO)12.5 mg/mL (43.97 mM)[4]Requires ultrasound. Use newly opened, hygroscopic DMSO.[4]
MethanolSoluble[2]Not specified
EthanolSoluble[3]Not specified
Biological Activity of this compound
Assay/ModelResultReference
Cytotoxicity against HepG2 cellsIC50: 25 µM[11][11]
Inhibition of BCRP-mediated Sorafenib efflux in MDCK/Bcrp1 cellsActive at 5 and 50 µM[10][10]
Induction of melanogenesis in B16F10 melanoma cellsActive at concentrations up to 25 µM[10][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

This protocol outlines the standard method for preparing this compound solutions for in vitro cell-based assays.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% sterile DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, gently warm the solution in a 37°C water bath and use sonication.[4][10]

    • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[4]

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in 100% DMSO or directly in cell culture medium, depending on the final desired concentrations.

  • Prepare Final Working Solutions:

    • Add the appropriate volume of the intermediate dilutions to the final volume of pre-warmed cell culture medium to achieve the desired final concentrations of this compound.

    • Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically ≤ 0.1%).[9]

    • Mix thoroughly by gentle pipetting or inverting before adding to the cells.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HPβ-CD)

This protocol provides a method for increasing the solubility of this compound in aqueous solutions.

  • Prepare an HPβ-CD Solution:

    • Prepare a stock solution of HPβ-CD (e.g., 10-100 mM) in sterile water or cell culture medium. The optimal concentration will need to be determined for your specific application.

  • Complexation of this compound with HPβ-CD:

    • Method A (from DMSO stock): Add a small volume of the concentrated this compound DMSO stock solution to the HPβ-CD solution.

    • Method B (direct dissolution): Add powdered this compound directly to the HPβ-CD solution.

    • Stir or shake the mixture at room temperature or a slightly elevated temperature for several hours to overnight to allow for maximum solubilization.

  • Sterilization and Use:

    • Sterilize the final this compound/HPβ-CD solution by filtering it through a 0.22 µm syringe filter.

    • Use this solution to prepare the final working concentrations in your cell culture medium. Remember to include a vehicle control with the same concentration of HPβ-CD and any residual DMSO.

Mandatory Visualizations

Signaling Pathway Diagram

G DMF This compound MAPK MAPK Pathway DMF->MAPK Inhibits NFkB NF-κB Pathway DMF->NFkB Inhibits TNFa TNF-α TNFa->MAPK TNFa->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

G start Start prep_stock Prepare 5,7-DMF Stock in DMSO start->prep_stock treat_cells Treat Cells with 5,7-DMF Dilutions prep_stock->treat_cells cell_seed Seed Cells in 96-well Plate cell_seed->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of this compound.

References

Technical Support Center: Optimizing the Synthesis of 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5,7-Dimethoxyflavanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Reagents: Starting materials (e.g., 2'-hydroxy-4',6'-dimethoxyacetophenone, benzaldehyde) may be degraded or impure. The base or catalyst may have lost activity.- Verify the purity of starting materials using techniques like NMR or melting point analysis. - Use freshly prepared or properly stored bases and catalysts. Ensure anhydrous conditions if reagents are moisture-sensitive.
2. Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to low conversion rates.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature or prolong the reaction time and observe the effect on product formation.
3. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield.- Carefully measure and ensure the correct stoichiometry of all reactants and catalysts as specified in the protocol.
Formation of Multiple Products/Impurities 1. Side Reactions: Undesired side reactions, such as the formation of aurones or other flavonoid isomers, can occur under certain conditions.[1]- Optimize the reaction temperature; higher temperatures can sometimes favor side product formation. - Adjust the choice and concentration of the base or catalyst.
2. Oxidation of Chalcone Precursor: The intermediate chalcone can undergo oxidation to the corresponding flavone.- For the synthesis of the flavanone, ensure that the cyclization conditions are not oxidative. If flavone is the desired product, an oxidizing agent is necessary.
3. Decomposition: The product or intermediates may be sensitive to the reaction conditions, leading to degradation.- Consider using milder reaction conditions (e.g., lower temperature, weaker base) if decomposition is suspected.
Difficulty in Product Purification 1. Co-eluting Impurities: Impurities with similar polarity to the desired product can make separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing different solvent ratios and polarities. - Consider using a different stationary phase for chromatography.
2. Poor Crystallization: The product may not crystallize easily from the chosen solvent, or it may form an oil.- Try different solvents or solvent mixtures for recrystallization. - Use techniques like scratching the inside of the flask or adding a seed crystal to induce crystallization. - Ensure the crude product is sufficiently pure before attempting recrystallization.
3. Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction, or it may adhere to glassware.- Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. - Thoroughly rinse all glassware with the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with benzaldehyde in the presence of a base to form 2'-hydroxy-4',6'-dimethoxychalcone. The second step is the intramolecular cyclization of the chalcone intermediate to yield this compound. An alternative route is the Baker-Venkataraman rearrangement, which involves the formation of a 1,3-diketone intermediate followed by cyclization.

Q2: I am experiencing a very low yield in my synthesis. What are the most likely causes?

A2: Low yields in flavanone synthesis can be attributed to several factors. Incomplete reaction is a primary reason, which could be due to insufficient reaction time, incorrect temperature, or an inactive base. Side reactions leading to byproducts also diminish the yield of the desired flavanone. Furthermore, significant product loss can occur during the workup and purification stages. It is also critical to use pure starting materials and anhydrous solvents, as moisture can interfere with the reaction.

Q3: How can I minimize the formation of the corresponding flavone (5,7-Dimethoxyflavone) as a byproduct?

A3: The formation of 5,7-dimethoxyflavone occurs through the oxidation of the chalcone intermediate. To minimize this, avoid harsh oxidizing conditions during the cyclization step. If using a method that can promote oxidation (like I2/DMSO), carefully control the reaction time and temperature. For the specific synthesis of the flavanone, cyclization is typically achieved under basic or acidic conditions without an added oxidizing agent.

Q4: What is the best method for purifying the final this compound product?

A4: The purification of this compound is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol or methanol, is often effective for removing minor impurities. For more complex mixtures or to achieve higher purity, silica gel column chromatography is the preferred method. A common eluent system is a mixture of hexane and ethyl acetate.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize quantitative data on the impact of different parameters on the synthesis.

Table 1: Effect of Cyclization Method on the Yield of 5,7-Dimethoxyflavone from 2'-Hydroxy-4',6'-dimethoxychalcone

Method Reagents Reaction Time (h) Temperature (°C) Yield (%) Reference
Method AI₂ in DMSO1.512081.73[2]
Method BPh-S-S-Ph1.526579.23[2]

Note: The data in Table 1 refers to the synthesis of the corresponding flavone, 5,7-dimethoxyflavone, which involves an oxidation step. The synthesis of the flavanone would require non-oxidative cyclization conditions.

Table 2: Illustrative Impact of Base and Temperature on Chalcone Formation Yield (General Claisen-Schmidt Condensation)

Base Concentration Temperature (°C) Typical Yield Range (%)
NaOH10-50%Room Temperature60-85
KOH10-50%Room Temperature60-85
Ba(OH)₂SaturatedRoom Temperature50-75
NaOH50%0>80

This table provides illustrative data for general chalcone synthesis, as specific comparative data for 2'-hydroxy-4',6'-dimethoxychalcone was not available in the searched literature. The trend of higher yields at lower temperatures for some chalcone syntheses is a key optimization parameter.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Chalcone Intermediate)

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

  • 2'-hydroxy-4',6'-dimethoxyacetophenone

  • Benzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 50%)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxy-4',6'-dimethoxyacetophenone and 1.1 equivalents of benzaldehyde in ethanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of NaOH or KOH (e.g., 3 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.

  • Acidify the mixture with dilute HCl until it is acidic to litmus paper.

  • The precipitated yellow solid (2'-hydroxy-4',6'-dimethoxychalcone) is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product. It can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Cyclization of Chalcone)

Materials:

  • 2'-hydroxy-4',6'-dimethoxychalcone

  • Ethanol

  • Sodium Acetate

Procedure:

  • Dissolve the 2'-hydroxy-4',6'-dimethoxychalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium acetate (3-4 equivalents) to the solution.

  • Reflux the mixture for 24-48 hours. Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization A 2'-hydroxy-4',6'-dimethoxyacetophenone C Base (NaOH or KOH) Ethanol A->C D 2'-Hydroxy-4',6'-dimethoxychalcone B Benzaldehyde B->C C->D E Sodium Acetate Ethanol, Reflux D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Chalcone Is the chalcone intermediate formed in good yield? Start->Check_Chalcone Optimize_Condensation Optimize Claisen-Schmidt: - Check base activity - Verify starting material purity - Adjust temperature/time Check_Chalcone->Optimize_Condensation No Check_Cyclization Is the cyclization step inefficient? Check_Chalcone->Check_Cyclization Yes Optimize_Condensation->Check_Chalcone Optimize_Cyclization Optimize Cyclization: - Increase reaction time/temperature - Check purity of chalcone - Ensure appropriate solvent Check_Cyclization->Optimize_Cyclization Yes Check_Purification Significant product loss during purification? Check_Cyclization->Check_Purification No Optimize_Cyclization->Check_Cyclization Optimize_Purification Refine Purification: - Optimize chromatography eluent - Test different recrystallization solvents - Minimize transfers Check_Purification->Optimize_Purification Yes Success Yield Improved Check_Purification->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield.

References

Stability of 5,7-Dimethoxyflavanone in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5,7-Dimethoxyflavanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solutions (e.g., cell culture media) The compound has low aqueous solubility and is precipitating out of the DMSO stock solution upon dilution.- Ensure the final DMSO concentration in your aqueous solution is low (typically <0.5%).- Warm the aqueous solution to 37°C before adding the DMSO stock.- Increase the volume of the aqueous solution for dilution.- Use sonication to aid dissolution.- For cellular assays, consider pre-complexing with a solubilizing agent like cyclodextrin.
Inconsistent or unexpected experimental results Degradation of this compound in solution due to improper storage or handling.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C and protect from light.- For working solutions, prepare fresh daily and keep on ice when not in use.
Appearance of new peaks in HPLC analysis The compound is degrading, leading to the formation of new chemical entities.- Review storage and handling procedures.- Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Ensure the HPLC method is stability-indicating.
Loss of biological activity over time The compound has degraded in the stock solution or experimental setup.- Confirm the stability of the compound under your specific experimental conditions (pH, temperature, light exposure).- Run a positive control to ensure the assay is performing as expected.- Prepare fresh solutions from solid compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol. For cell-based assays, DMSO is the most common solvent.

Q2: What are the optimal storage conditions for this compound?

A2: Solid this compound should be stored at -20°C for long-term stability (stable for at least 4 years). Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months. It is crucial to protect both solid and solutions from light.

Q3: How stable is this compound in DMSO at room temperature?

Q4: Is this compound sensitive to light?

A4: Yes, like many flavonoids, this compound is potentially sensitive to light. It is recommended to store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products have not been fully characterized in the literature, flavonoids can degrade via oxidation or hydrolysis, often involving the cleavage of the central C-ring. Forced degradation studies can help identify potential degradation products under specific stress conditions.

Quantitative Data on Stability

Currently, there is a lack of specific, publicly available quantitative data on the degradation kinetics of this compound in various solvents over time. The following table provides an illustrative example of how such data could be presented. This is hypothetical data based on the general stability of flavonoids and should be confirmed by experimental analysis.

Table 1: Illustrative Stability of this compound (10 mM) in DMSO at Various Temperatures

Storage TemperatureTime PointRemaining this compound (%)
-80°C 1 month>99%
3 months>99%
6 months>98%
-20°C 1 month>98%
3 months~95%
6 months~90%
4°C 1 week~97%
1 month~85%
Room Temperature (20-25°C) 24 hours~98%
1 week~90%
1 month<80%

Note: This data is for illustrative purposes only and is not based on direct experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several aliquots and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), inject an aliquot of each sample into an HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective for flavonoids.

    • Detection: UV detector at the λmax of this compound.

    • Quantification: The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at time zero.

Protocol 3: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC to observe the degradation of the parent compound and the formation of degradation products.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the known signaling pathways for the closely related compound, 5,7-dimethoxyflavone, which are likely relevant to this compound, and a general experimental workflow.

G cluster_0 Sample Preparation and Storage cluster_1 Stability Assessment cluster_2 Forced Degradation Solid Compound Solid Compound DMSO Stock Solution DMSO Stock Solution Solid Compound->DMSO Stock Solution Dissolve Working Solution Working Solution DMSO Stock Solution->Working Solution Dilute Storage [-20C / -80C] Storage [-20C / -80C] DMSO Stock Solution->Storage [-20C / -80C] Incubation (Time, Temp, Light) Incubation (Time, Temp, Light) Working Solution->Incubation (Time, Temp, Light) Stress Conditions (Acid, Base, Oxidative) Stress Conditions (Acid, Base, Oxidative) Working Solution->Stress Conditions (Acid, Base, Oxidative) HPLC Analysis HPLC Analysis Incubation (Time, Temp, Light)->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Peak Area HPLC-MS Analysis HPLC-MS Analysis Stress Conditions (Acid, Base, Oxidative)->HPLC-MS Analysis

Experimental workflow for stability testing.

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IKK IKK Inflammatory Stimulus (LPS)->IKK MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) Inflammatory Stimulus (LPS)->MAPK (ERK, p38, JNK) This compound This compound This compound->IKK This compound->MAPK (ERK, p38, JNK) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression activates MAPK (ERK, p38, JNK)->NF-κB activates

Anti-inflammatory signaling pathway.

G This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor modulates Serotonin Receptor (5-HT) Serotonin Receptor (5-HT) This compound->Serotonin Receptor (5-HT) modulates Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Modulation of Neuronal Excitability Modulation of Neuronal Excitability Serotonin Receptor (5-HT)->Modulation of Neuronal Excitability Neuroprotection Neuroprotection Neuronal Inhibition->Neuroprotection Modulation of Neuronal Excitability->Neuroprotection

Neuroprotective signaling pathways.

References

Challenges in the purification of 5,7-Dimethoxyflavanone from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 5,7-Dimethoxyflavanone from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial extraction methods for this compound?

A1: this compound is a relatively nonpolar flavanone.[1] Initial extraction from plant material is typically performed using maceration or Soxhlet extraction with solvents of medium to low polarity.[2] Common solvents include methanol, ethanol, dichloromethane, and ethyl acetate.[1][3] A common starting point is a methanol extraction, followed by liquid-liquid partitioning of the concentrated crude extract. The flavanone typically partitions into less polar organic solvents like dichloromethane (CH2Cl2) or ethyl acetate.[3]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is often necessary for high purity.[3]

  • Silica Gel Column Chromatography: This is a standard initial step. A gradient elution with a non-polar solvent system, such as n-hexane:ethyl acetate, is effective for the first round of purification.[1]

  • Reversed-Phase (C18) Chromatography: This technique is excellent for separating compounds based on hydrophobicity and is often used after silica gel chromatography. A common mobile phase is a gradient of methanol and water.[1]

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is useful for removing smaller or larger molecular weight impurities. Methanol is a common solvent for this step.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity (>99%), reversed-phase preparative HPLC is the final and most effective step.[1][4] An acetonitrile/water gradient is a typical mobile phase.[1]

Q3: How can I remove closely related methoxyflavones that co-elute with my target compound?

A3: Co-elution of structurally similar flavonoids is a major challenge. To resolve this, a combination of orthogonal separation techniques is recommended. If silica gel chromatography fails to separate the compounds, switch to a reversed-phase (C18) column, which separates based on different principles (hydrophobicity vs. polarity).[1] Fine-tuning the solvent gradient in HPLC or using an isocratic elution system can also significantly improve resolution.[1] For instance, a semi-preparative HPLC with an isocratic system of acetonitrile/water (50:50) has been successfully used to separate 5,7-dimethoxyflavone from other methoxyflavones.[1]

Q4: What are the optimal storage conditions for purified this compound?

A4: this compound should be stored as a solid in a cool, dark, and dry place. For long-term stability, especially in solution, it is recommended to store it at -20°C or -80°C and protected from light.[5][6] Flavonoids can be susceptible to degradation from light, high temperatures, and pH changes.[7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Column Chromatography 1. Compound is not eluting: The solvent system is not polar enough to move the compound off the column.1. Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the percentage of ethyl acetate.[9]
2. Compound degraded on silica gel: Flavonoids can be sensitive to the acidic nature of standard silica gel.2. Test compound stability on a TLC plate first. If degradation occurs, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[9] You can also add a small amount (~1%) of a modifying agent like triethylamine to the eluent to neutralize the silica.
3. Poor packing or column running: Air bubbles, cracks, or running the column too fast can lead to channeling and poor separation, resulting in mixed fractions and apparent low yield of pure compound.3. Ensure the column is packed evenly without any cracks or bubbles. Run the column at an optimal flow rate; too fast can cause tailing, and too slow can cause band broadening.[4]
Co-elution of Impurities 1. Insufficient resolution: The chosen solvent system and stationary phase are not effective for separating the target from impurities with similar polarity.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a target Rf value of 0.2-0.4 for the best separation on a column. If using a gradient, ensure it is shallow enough to resolve closely eluting spots.
2. Column overloading: Too much crude sample was loaded onto the column.2. Reduce the amount of sample loaded. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude material by weight.[3]
3. Use of an orthogonal method: The current chromatographic method is not suitable.3. Switch to a different separation technique. If you are using normal-phase (silica), try reversed-phase (C18) chromatography, which separates based on hydrophobicity.[1]
Difficulty Crystallizing Purified Flavanone 1. "Oiling out": The compound separates as a liquid instead of a solid. This can happen if the compound's melting point is lower than the solvent's boiling point or if it is too soluble.1. Use a lower-boiling point solvent or a mixed-solvent system. In a mixed system, dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent until turbidity appears, then heat to clarify and cool slowly.[10]
2. Failure to form crystals: The solution is not supersaturated, or nucleation is inhibited.2. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Allow the solution to cool very slowly, perhaps by placing it in an insulated container.
3. Presence of persistent impurities: Even small amounts of impurities can inhibit crystallization.3. The compound may require further purification. Re-chromatograph the material using a different solvent system or preparative HPLC before attempting recrystallization again.[10]
Compound Degradation During Purification 1. Sensitivity to acidic silica: The flavanone structure may be unstable on acidic stationary phases.1. Use neutral silica gel or alumina. Alternatively, add a small amount of a base like triethylamine or pyridine to the mobile phase.
2. Exposure to light or heat: Flavonoids can be light-sensitive and degrade with prolonged exposure to heat.2. Protect the column and fractions from direct light by covering them with aluminum foil. Avoid excessive heating when evaporating solvents; use a rotary evaporator at a moderate temperature.

Data Presentation

Table 1: Example Solvent Systems for Chromatographic Purification of this compound & Related Flavonoids

Technique Stationary Phase Mobile Phase / Eluent System Target Compound Reference
Column ChromatographySilica Geln-Hexane:Ethyl Acetate (Gradient from 10:1 to 0:100)This compound[1]
Column ChromatographyReversed-Phase C18Methanol:Water (Gradient from 80:20 to 100:0)This compound[1]
Column ChromatographySephadex LH-20100% MethanolThis compound[1]
Preparative HPLCReversed-Phase C18Acetonitrile:Water (Isocratic, 50:50)This compound[1]
TLC AnalysisSilica GelToluene:Chloroform:Acetone:Formic Acid (5:4:1:0.2)5,7-Dimethoxyflavone

Table 2: Summary of a Multi-Step Purification Yield for this compound

Data derived from a published isolation of this compound from Kaempferia parviflora.[1]

Purification Stage Starting Material Mass Obtained Notes
Crude Methanol Extract Rhizomes9.2 gInitial plant extraction.
Liquid-Liquid Partitioning 9.2 g Crude Extract3.2 gDichloromethane (CH2Cl2) fraction, rich in methoxyflavones.
Silica Gel & C18 Chromatography 3.2 g CH2Cl2 Fraction1.2 gSemi-purified fraction after two column steps.
Preparative HPLC 72 mg of a sub-fraction11.0 mgFinal pure compound isolated from a specific fraction.

Experimental Protocols

Protocol 1: Column Chromatography (Silica Gel)
  • Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, least polar eluent (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude or semi-purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel (approx. 1-2 times the weight of the extract). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution: Carefully add the eluting solvent. Begin with the least polar solvent mixture (e.g., 10:1 n-hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (ethyl acetate).[1]

  • Fraction Collection: Collect fractions of a consistent volume in test tubes or vials.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure this compound. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol are often good starting points for flavonoids.[10][11]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent, just enough to completely dissolve the solid. If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or air dry until a constant weight is achieved.[4][10]

Visualizations

References

Preventing degradation of 5,7-Dimethoxyflavanone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5,7-Dimethoxyflavanone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound, like other flavonoids, is primarily influenced by environmental factors. Key contributors to degradation include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may be indicated by:

  • A change in the color of the solid compound or its solution.

  • Precipitation of the compound from a solution.

  • The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • A noticeable loss of biological activity or inconsistent results in assays.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar methoxyflavones, the primary degradation routes are likely to be O-demethylation and oxidation of the flavonoid rings.[1] Cleavage of the C-ring, a common degradation pathway for flavonoids, can also occur, leading to the formation of smaller phenolic compounds.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Change in color of the solid compound. Oxidation or photodegradation.Discard the compound and obtain a fresh batch. Ensure future storage is in a tightly sealed, light-resistant container, blanketed with an inert gas like argon or nitrogen.
Precipitation of the compound from solution. Poor solubility, solvent evaporation, or degradation.Ensure the chosen solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent evaporation. If degradation is suspected, prepare fresh solutions and verify storage conditions (pH, temperature, light protection).
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.Review storage and handling procedures. Perform a forced degradation study to help identify potential degradation products and develop a stability-indicating analytical method.[2]
Loss of potency or inconsistent results in biological assays. Degradation of the compound in the solid state or in the assay medium.Always use freshly prepared solutions for experiments. If the assay involves prolonged incubation, run a parallel control to assess the stability of this compound under the specific assay conditions (e.g., pH, temperature, media components).

Storage Conditions

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes recommended storage conditions based on available data for the compound and its close analogs.

Form Temperature Light/Air Duration Reference
Solid (Powder) 2-10°CIn a dry and dark place.Not specified[3]
Solid (Powder) -20°CNot specified3 years[4]
Stock Solution (in DMSO) -20°CProtect from light.1 month[5][6]
Stock Solution (in DMSO) -80°CProtect from light.6 months[5][6]

Note: To minimize degradation in solution, it is advisable to use deoxygenated solvents and to blanket the solution with an inert gas such as argon or nitrogen.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient could start with 95% A and 5% B, ramping to 100% B over 20-30 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.

  • Acidic Hydrolysis: Mix 1 mL of a 1 mg/mL stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of a 1 mg/mL stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of a 1 mg/mL stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place the solid compound in a hot air oven at 100°C for 48 hours. Dissolve the sample in a suitable solvent to a concentration of 1 mg/mL.[1]

  • Photodegradation: Expose a 1 mg/mL solution of the compound to direct sunlight for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[1]

  • Analysis: Analyze all stressed samples, along with a control sample, by HPLC-UV and/or LC-MS/MS to identify and characterize any degradation products.

Visualizations

degradation_pathway DMF This compound O_Demethylation O-Demethylation Products DMF->O_Demethylation Loss of CH3 Oxidation Oxidized Products DMF->Oxidation Oxidizing agents Ring_Cleavage C-Ring Cleavage Products (e.g., phenolic acids) DMF->Ring_Cleavage pH, Light, Heat

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Receive this compound initial_analysis Initial Purity Analysis (HPLC/LC-MS) start->initial_analysis storage Store under recommended conditions (e.g., -20°C, dark, inert atm.) initial_analysis->storage stability_study Perform Stability Study (analyze at T=0, 1, 3, 6 months) storage->stability_study use_in_experiment Use in Experiment storage->use_in_experiment end End: Data Interpretation stability_study->end final_analysis Analyze post-experiment sample use_in_experiment->final_analysis final_analysis->end

Caption: Experimental workflow for handling and stability testing.

troubleshooting_guide issue Inconsistent Experimental Results? check_purity Check Purity of Stock (HPLC) issue->check_purity purity_ok Purity OK? check_purity->purity_ok degraded Degradation Detected purity_ok->degraded No check_assay Assess Compound Stability in Assay Conditions purity_ok->check_assay Yes review_storage Review Storage Conditions (Temp, Light, Air) degraded->review_storage prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh prepare_fresh->check_assay assay_stable Stable in Assay? check_assay->assay_stable modify_assay Modify Assay Protocol (e.g., shorter incubation) assay_stable->modify_assay No other_factors Investigate Other Experimental Factors assay_stable->other_factors Yes modify_assay->prepare_fresh

Caption: Troubleshooting decision tree for inconsistent results.

References

Troubleshooting low yield in 5,7-Dimethoxyflavanone extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges associated with the extraction of 5,7-Dimethoxyflavanone from plant material, with a focus on maximizing yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process in a direct question-and-answer format.

Question Potential Cause Solution
Why is my this compound yield consistently low? 1. Inappropriate Solvent Choice: this compound is a less polar flavanone. Your solvent may be too polar, failing to effectively solubilize the target compound.Solution: this compound has shown high yields with solvents like 95% ethanol.[1] Conduct a solvent screening with ethanol, methanol, and acetone at varying concentrations to find the optimal system for your plant material.[2][3] Given its solubility, consider solvents like DMSO for analytical purposes, though ethanol and methanol are more common for bulk extraction.[4]
2. Suboptimal Extraction Temperature: Low temperatures can lead to poor solubility and slow diffusion rates. Conversely, excessively high temperatures can degrade the target flavanone.[5][6]Solution: Optimize the temperature for your chosen method. For Ultrasound-Assisted Extraction (UAE), temperatures between 40-60°C are common.[7] For Microwave-Assisted Extraction (MAE), temperatures can be higher (e.g., ~83°C for methanol) but for shorter durations.[8] A temperature-controlled system is crucial.
3. Inefficient Extraction Time: The extraction duration may be too short for complete extraction (especially for maceration) or too long, potentially leading to degradation with methods like UAE and MAE.[1][9]Solution: For maceration, a period of 7 days is often cited.[8] For UAE and MAE, extraction times are much shorter, typically ranging from a few minutes to an hour.[7][8][10] Optimize the time to maximize yield without causing compound degradation.
4. Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent may become saturated before all the target compound is extracted from the plant matrix.[11]Solution: Increase the solvent-to-solid ratio. Ratios from 10:1 to 50:1 (mL/g) are commonly used.[8][9] Preliminary studies suggest that for Kaempferia parviflora, the yield increases up to a ratio of 50 mL/g.[9]
5. Improper Plant Material Preparation: Large particle sizes reduce the surface area available for solvent contact, hindering extraction.[12]Solution: Grind the dried plant material to a fine, uniform powder. A particle size of less than 0.5 mm is often optimal for efficient extraction.[12]
Why do my yields vary significantly between batches? 1. Inconsistent Plant Material: The concentration of secondary metabolites in plants can vary naturally due to factors like harvest time, age, and growing conditions.[5][13]Solution: Whenever possible, source plant material from a single, reputable supplier. Homogenize the entire batch of powdered plant material before weighing out samples for extraction to ensure consistency.
2. Fluctuations in Extraction Parameters: Minor, undocumented variations in temperature, time, solvent ratio, or sonication power can lead to inconsistent results.[14]Solution: Maintain a strict, standardized protocol. Use calibrated equipment and carefully monitor all parameters for each extraction. Keep detailed logs to track any deviations.
3. Solvent Evaporation: During heated extractions, solvent can evaporate, altering the solid-to-solvent ratio and affecting efficiency.[14]Solution: Use a condenser for Soxhlet, reflux, or heated MAE setups to prevent solvent loss.[14] Ensure containers are properly sealed during maceration.
Why is the purity of my final extract low? 1. Non-Selective Solvent System: The chosen solvent may be co-extracting a large number of other compounds (e.g., chlorophylls, lipids, other flavonoids) along with this compound.[13]Solution: First, consider a pre-extraction wash (deflating) with a non-polar solvent like hexane to remove lipids and waxes. Following the primary extraction, employ purification techniques such as column chromatography (e.g., with silica gel) or preparative HPLC to isolate the target compound.[7]
2. Contaminants in Plant Material: The source material may contain pesticides, heavy metals, or microbial contamination.[5]Solution: Source certified organic or rigorously tested plant material. Ensure proper drying and storage of the plant material to prevent microbial growth.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the best extraction method for this compound?

    • Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, offering higher yields in significantly less time and with lower solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[2][10] UAE is noted for being effective at lower temperatures, which is beneficial for thermo-labile compounds.[15] The choice depends on available equipment and scalability requirements.

  • Q2: Which solvent is ideal for extracting this compound?

    • Studies on Kaempferia parviflora, a primary source of this compound, have shown that increasing ethanol concentration significantly increases the yield.[1] A 95% ethanol solution proved highly effective.[1] Methanol is also a common and effective solvent.[8][16] The optimal choice depends on the specific plant matrix and desired purity of the final extract.

  • Q3: How does temperature affect the extraction yield?

    • Increasing the temperature generally enhances the solubility of the flavanone and the diffusion rate of the solvent into the plant matrix, which can increase the extraction yield.[6] However, temperatures that are too high can cause degradation of this compound and other bioactive compounds.[5] It is crucial to find the optimal balance for your specific method.

  • Q4: Can I use fresh plant material for the extraction?

    • While possible, dried plant material is typically recommended. Drying removes water, which can interfere with the extraction efficiency of less polar solvents. It also allows for easier grinding to a uniform, fine powder, which increases the surface area for extraction.[12] Using dried material also provides a more consistent basis for calculating yield.

  • Q5: My extract is dark and appears impure. How can I clean it up?

    • A dark color often indicates the presence of chlorophyll and other pigments. After your primary extraction, you can perform a liquid-liquid partition. For example, the crude extract can be dissolved in a methanol/water mixture and then partitioned against a non-polar solvent like hexane to remove fats and some pigments. Further purification using column chromatography with a silica gel stationary phase is highly effective for isolating flavonoids.[7]

Data Presentation

The following tables summarize quantitative data from studies on flavanone extraction to provide a comparative overview.

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction MethodAdvantagesDisadvantagesTypical Time
Maceration Simple, low equipment cost.Time-consuming, lower efficiency, large solvent volume.[7]Days[8]
Soxhlet Extraction More efficient than maceration, automated.Time-consuming, potential for thermal degradation of compounds.[7]Hours to Days[7]
Ultrasound-Assisted (UAE) Fast, high yields, reduced solvent use, operates at lower temperatures.[7][15]Requires specialized equipment. Excessive power can degrade compounds.[11]Minutes[9]
Microwave-Assisted (MAE) Very fast, high efficiency, reduced solvent use.[2][7]Requires specialized equipment, potential for localized overheating.[7]Minutes[8]

Table 2: Effect of Ethanol Concentration on this compound Yield from Kaempferia parviflora (Maceration)

Ethanol Concentration (v/v)This compound Yield ( g/100 mL of concentrated extract)
25%1.11 ± 0.02
50%2.14 ± 0.43
75%3.49 ± 0.70
95%48.1 ± 9.62
Data adapted from a 2022 study on Kaempferia parviflora extraction.[1] Note the significant increase in yield with higher ethanol concentration.

Experimental Protocols

The following are detailed methodologies for key extraction experiments.

Protocol 1: Maceration (Conventional Method)

  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: Place the powder into a sealed airtight container (e.g., a large glass flask with a stopper). Add 100 mL of 95% ethanol to achieve a 1:10 w/v solid-to-solvent ratio.[8]

  • Incubation: Seal the container tightly and keep it at room temperature for 7 days. Agitate the mixture occasionally (e.g., once per day) to enhance extraction.[8]

  • Filtration: After 7 days, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C) to remove the solvent.

  • Storage: Store the final concentrated extract in a sealed, light-protected container at 4°C.[8]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Weigh 5 g of finely powdered, dried plant material.

  • Extraction: Place the powder into a beaker or flask. Add 250 mL of 95% ethanol to achieve a 1:50 w/v solvent-to-solid ratio.[8][9]

  • Sonication: Place the flask into an ultrasonic bath. Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 50°C).[7]

  • Filtration: After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C.

  • Storage: The resulting crude extract can be freeze-dried or stored at -20°C for further analysis.[17]

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Preparation: Weigh 1 g of finely powdered, dried plant material.

  • Extraction: Place the powder into a specialized microwave extraction vessel. Add 20 mL of methanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor system. Set the extraction parameters: microwave power at 360 W and extraction time for 2.5 minutes at 83°C.[8]

  • Cooling & Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator or a stream of nitrogen gas.

  • Storage: Store the dried crude extract in a desiccator or at low temperature.[17]

Visualizations

General Experimental Workflow

cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Analysis plant_material Plant Material (e.g., Kaempferia parviflora) drying Drying plant_material->drying grinding Grinding & Sieving (<0.5mm) drying->grinding extraction Extraction (UAE, MAE, or Maceration) grinding->extraction filtration Filtration extraction->filtration solvent Solvent Addition (e.g., 95% Ethanol) solvent->extraction concentration Solvent Removal (Rotary Evaporator) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Analysis (HPLC, LC/MS) purification->analysis

Caption: General workflow for this compound extraction.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_solvent Is the solvent optimal? (e.g., high % ethanol) start->check_solvent check_params Are Temp & Time optimized for the chosen method? check_solvent->check_params Yes solution_solvent Action: Perform solvent screening (Methanol, Ethanol, Acetone) check_solvent->solution_solvent No check_ratio Is the solid:solvent ratio high enough? (e.g., 1:20 to 1:50) check_params->check_ratio Yes solution_params Action: Optimize parameters (e.g., Temp: 50°C, Time: 30 min for UAE) check_params->solution_params No check_particle Is particle size <0.5mm and uniform? check_ratio->check_particle Yes solution_ratio Action: Increase solvent volume check_ratio->solution_ratio No solution_particle Action: Re-grind and sieve plant material check_particle->solution_particle No end_node Yield Improved check_particle->end_node Yes solution_solvent->check_solvent solution_params->check_params solution_ratio->check_ratio solution_particle->check_particle

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Optimizing Mobile Phase for TLC Separation of Methoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the Thin-Layer Chromatography (TLC) separation of methoxyflavones.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC separation of methoxyflavones, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why are my methoxyflavone spots not moving from the baseline (Rf value is too low)?

A1: This typically indicates that the mobile phase is not polar enough to move the methoxyflavones up the polar stationary phase (e.g., silica gel). Methoxyflavones, while less polar than their hydroxylated flavonoid counterparts, still possess some polarity.

  • Solution: Increase the polarity of the mobile phase. This can be achieved by:

    • Increasing the proportion of the more polar solvent in your solvent mixture. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1][2]

    • Adding a small amount of a highly polar solvent like methanol to your mobile phase.[3][4]

    • Switching to a more polar solvent system altogether.[1]

Q2: Why are my methoxyflavone spots running with the solvent front (Rf value is too high)?

A2: This suggests that the mobile phase is too polar, causing the methoxyflavones to have a high affinity for the mobile phase and minimal interaction with the stationary phase.[5]

  • Solution: Decrease the polarity of the mobile phase. You can do this by:

    • Increasing the proportion of the less polar solvent in your mixture. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.[1][2]

    • Switching to a less polar solvent system.[1]

Q3: My methoxyflavone spots are streaking or tailing. How can I fix this?

A3: Streaking or tailing of spots can be caused by several factors:[6][7]

  • Overloading the sample: Applying too much sample to the TLC plate is a common cause of streaking.[6][7]

    • Solution: Dilute your sample and apply a smaller volume to the plate. Multiple smaller applications are better than one large application.[6]

  • Inappropriate solvent system: The chosen mobile phase may not be optimal for the sample.

    • Solution: Experiment with different solvent systems of varying polarities. Sometimes, the addition of a small amount of a modifier like acetic acid or formic acid can improve spot shape, especially if there are any free hydroxyl or acidic functionalities.[8][9]

  • Sample impurities: The presence of highly polar or insoluble impurities can cause streaking.

    • Solution: Purify your sample before running the TLC.

  • Degradation on the plate: Some compounds may degrade on the acidic silica gel stationary phase.[10]

    • Solution: Consider using a different stationary phase, such as alumina or a reversed-phase plate. Alternatively, adding a small amount of a base like triethylamine to the mobile phase can sometimes mitigate this issue for basic compounds.[1]

Q4: I am not getting good separation between two or more methoxyflavone spots. What should I do?

A4: Poor resolution between spots indicates that the selectivity of the mobile phase is not sufficient to differentiate between the similar structures of the methoxyflavones.

  • Solution:

    • Fine-tune the mobile phase polarity: Make small, incremental changes to the solvent ratios to find the optimal polarity for separation.

    • Try a different solvent system: A mobile phase with different solvent components can offer different selectivities. For example, if a hexane/ethyl acetate system is not working, try a system with chloroform or dichloromethane, which have different selectivities.[4]

    • Consider a multi-component mobile phase: Sometimes, a mixture of three or more solvents can provide the necessary selectivity for separating closely related compounds.[11] A common example is a mixture of a non-polar solvent, a solvent of intermediate polarity, and a polar solvent.

    • Use a different stationary phase: If optimizing the mobile phase does not provide the desired separation, consider using a reversed-phase TLC plate (e.g., C18), where the separation mechanism is based on hydrophobicity.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the TLC of methoxyflavones?

A1: A good starting point for the separation of methoxyflavones on a normal-phase silica gel plate is a mixture of a non-polar solvent and a moderately polar solvent. A common initial system to try is a mixture of hexane and ethyl acetate, for example, in a 4:1 or 3:1 (v/v) ratio.[1] The polarity can then be adjusted based on the initial results. For polymethoxyflavones, a benzene:acetone (3:1, v/v) system has also been used.[12]

Q2: How do I choose the right solvents for my mobile phase?

A2: The choice of solvents depends on the polarity of your methoxyflavones. A general approach is to use a binary solvent system consisting of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate, chloroform, or dichloromethane).[4] The ratio of these solvents is adjusted to achieve the desired separation. For more polar methoxyflavones, a small amount of an even more polar solvent like methanol may be needed.[3]

Q3: What are the ideal Rf values I should aim for?

A3: For optimal separation and accurate determination, it is generally recommended to aim for Rf values between 0.3 and 0.7.[5] Rf values in this range usually indicate a good balance of interaction between the analyte, the stationary phase, and the mobile phase.

Q4: Can I reuse my mobile phase?

A4: It is generally not recommended to reuse the mobile phase for multiple TLC developments.[6] The composition of the mobile phase can change over time due to differential evaporation of the solvent components, which can lead to inconsistent and irreproducible results. Always use a fresh mobile phase for each run.

Data Presentation

Table 1: Common Solvent Systems for Methoxyflavone TLC on Silica Gel
Solvent SystemTypical Ratio (v/v)PolarityComments
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many methoxyflavones. The ratio can be easily adjusted to optimize Rf values.[1]
Chloroform / Methanol99:1 to 9:1Medium to HighUseful for more polar methoxyflavones or when better selectivity is needed.[13]
Toluene / Ethyl Acetate9:1 to 1:1Low to MediumAn alternative to hexane-based systems, can offer different selectivity.
Benzene / Acetone3:1MediumHas been used for the separation of polymethoxyflavones.[12]
Methanol / Chloroform / Hexane7:2:1HighSuitable for separating a broader range of flavonoids with varying polarities.[14]
Chloroform / Ethanol / Acetic Acid9.4:0.5:0.1MediumCan be effective for separating flavonoid compounds.[15]
Table 2: Rf Values of Selected Flavonoids in Different Mobile Phases
CompoundMobile PhaseStationary PhaseRf ValueReference
QuercetinEthyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26)Silica Gel 60 F2540.52[16]
KaempferolEthyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26)Silica Gel 60 F2540.72[16]
RutinEthyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26)Silica Gel 60 F2540.36[16]
Flavonoid Band 1Methanol/Chloroform/Hexane (7:2:1)Silica Gel0.11[14]
Flavonoid Band 2Methanol/Chloroform/Hexane (7:2:1)Silica Gel0.38[14]

Experimental Protocols

Methodology for TLC Separation of Methoxyflavones
  • Sample Preparation:

    • Dissolve the methoxyflavone sample in a suitable volatile solvent (e.g., chloroform, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved. If not, centrifuge or filter the solution to remove any particulate matter.

  • TLC Plate Preparation and Spotting:

    • Use a pencil to lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Using a capillary tube or a micropipette, carefully spot a small amount of the prepared sample onto the origin.

    • Allow the solvent to completely evaporate between applications if multiple spottings are needed to increase the concentration. The final spot should be small and concentrated (2-3 mm in diameter).

  • Mobile Phase Preparation and Chamber Saturation:

    • Prepare the chosen mobile phase by accurately measuring the required volumes of each solvent and mixing them thoroughly in a beaker.

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the mobile phase, to aid in saturating the chamber atmosphere with solvent vapors. This ensures a uniform development of the chromatogram.

    • Cover the chamber with a lid and allow it to saturate for at least 15-20 minutes before placing the TLC plate inside.

  • TLC Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.

    • Allow the mobile phase to ascend the plate by capillary action.

    • Remove the plate from the chamber when the solvent front is about 1 cm from the top of the plate.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.

    • Visualize the separated spots. Methoxyflavones are often UV active and can be visualized under UV light (typically at 254 nm and/or 365 nm).

    • Alternatively, staining reagents can be used. A common stain for flavonoids is a spray of 1% ethanolic aluminum chloride, which often produces yellow or greenish-yellow fluorescent spots under UV light. Other general-purpose stains like iodine vapor or potassium permanganate can also be used.

  • Rf Value Calculation:

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of Methoxyflavones initial_tlc Run Initial TLC (e.g., Hexane:EtOAc 4:1) start->initial_tlc evaluate_rf Evaluate Rf Values initial_tlc->evaluate_rf rf_low Rf Too Low (<0.2) evaluate_rf->rf_low Low rf_high Rf Too High (>0.8) evaluate_rf->rf_high High rf_good Rf in Optimal Range (0.2 - 0.8) evaluate_rf->rf_good Optimal increase_polarity Increase Mobile Phase Polarity (e.g., Increase %EtOAc) rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., Decrease %EtOAc) rf_high->decrease_polarity check_resolution Check Resolution rf_good->check_resolution increase_polarity->initial_tlc Rerun TLC decrease_polarity->initial_tlc Rerun TLC good_resolution Good Resolution check_resolution->good_resolution Yes poor_resolution Poor Resolution check_resolution->poor_resolution No end End: Optimized Separation good_resolution->end change_solvents Change Solvent System (e.g., CH2Cl2:MeOH) poor_resolution->change_solvents change_solvents->initial_tlc Rerun TLC TLC_Troubleshooting_Decision_Tree start Problem with TLC Separation spot_issue What is the issue with the spots? start->spot_issue streaking Streaking or Tailing spot_issue->streaking Streaking no_movement Spots at Baseline (Low Rf) spot_issue->no_movement No Movement at_front Spots at Solvent Front (High Rf) spot_issue->at_front At Front poor_sep Poor Separation spot_issue->poor_sep Poor Separation cause_streaking Potential Cause? streaking->cause_streaking solution_no_movement Solution: Increase mobile phase polarity no_movement->solution_no_movement solution_at_front Solution: Decrease mobile phase polarity at_front->solution_at_front solution_poor_sep Solution: Fine-tune polarity / Change solvent system poor_sep->solution_poor_sep overloaded Sample Overloaded cause_streaking->overloaded Overloaded? wrong_solvent Wrong Solvent Polarity cause_streaking->wrong_solvent Polarity? degradation Compound Degradation cause_streaking->degradation Degradation? solution_overloaded Solution: Dilute sample / Spot less overloaded->solution_overloaded solution_polarity_streaking Solution: Adjust mobile phase polarity wrong_solvent->solution_polarity_streaking solution_degradation Solution: Change stationary phase / Add modifier degradation->solution_degradation

References

Technical Support Center: 5,7-Dimethoxyflavanone Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell cycle analysis after treating cells with 5,7-Dimethoxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the cell cycle?

A1: this compound has been shown to induce cell cycle arrest and apoptosis in a dose-dependent manner. In HepG2 liver cancer cells, treatment with this compound has been observed to cause an increase in the G1 phase population and a significant increase in the sub-G1 population, which is indicative of apoptotic cells.[1]

Q2: What concentrations of this compound are typically used for cell cycle analysis?

A2: The effective concentration of this compound can vary between cell lines. For HepG2 cells, concentrations ranging from 10 µM to 50 µM have been used, with an IC50 value of 25 µM.[1][2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.

Q3: How does this compound induce cell cycle arrest and apoptosis?

A3: The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which can lead to cellular stress and trigger apoptotic pathways.[1][2] Flavonoids, in general, are known to interact with various signaling pathways that regulate the cell cycle, including the PI3K/Akt/mTOR pathway. For a related compound, 5-methoxyflavanone, G2/M arrest was linked to the activation of the ATM/Chk2/p53/p21 DNA damage response pathway.[3]

Q4: Can this compound treatment lead to cell cycle arrest in phases other than G1?

A4: While G1 arrest has been reported for this compound, other flavanones have been shown to induce arrest at different phases. For instance, 5-methoxyflavanone, a structurally similar compound, has been shown to cause G2/M phase arrest in HCT116 human colon cancer cells.[3] The specific phase of arrest can be cell-type dependent.

Troubleshooting Guide

This guide addresses common issues encountered during cell cycle analysis using flow cytometry after this compound treatment.

Issue Potential Cause Recommended Solution
Poor resolution of cell cycle peaks (high CV of G0/G1 peak) 1. Improper fixation: Inadequate or harsh fixation can lead to DNA degradation. 2. Cell clumping: Aggregated cells will be analyzed as single events with higher DNA content, skewing the results. 3. High flow rate: Running samples too quickly can reduce measurement accuracy.[4][5] 4. Insufficient RNase treatment: Propidium iodide (PI) can also bind to double-stranded RNA, leading to a broader G1 peak.1. Use cold 70% ethanol and add it dropwise to the cell pellet while gently vortexing to ensure proper fixation and minimize clumping.[6] 2. Filter the cell suspension through a 35-50 µm mesh before analysis. Gently pipette the sample before running. 3. Use a low flow rate during acquisition on the flow cytometer.[4][5] 4. Ensure adequate concentration and incubation time for RNase treatment to remove RNA.
High percentage of debris and dead cells in the untreated control 1. Harsh cell handling: Excessive centrifugation speeds or vigorous vortexing can damage cells. 2. Unhealthy cell culture: Cells may be overgrown, nutrient-deprived, or contaminated.1. Handle cells gently. Centrifuge at low speeds (e.g., 300 x g) for 5 minutes.[6] 2. Ensure cells are in the exponential growth phase and free from contamination before starting the experiment.
No observable effect of this compound on the cell cycle 1. Suboptimal drug concentration: The concentration used may be too low to induce a measurable effect in your cell line. 2. Incorrect treatment duration: The incubation time may be too short for the drug to exert its effects. 3. Drug instability: The compound may have degraded.1. Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of this compound for your specific cell line and use concentrations around this value. 2. Try extending the incubation time (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions of this compound and store them appropriately.
Increase in both G1 and sub-G1 populations, making interpretation difficult 1. Apoptosis is occurring alongside G1 arrest: This is an expected outcome of this compound treatment.[1]1. Quantify both the G1-arrested population and the sub-G1 (apoptotic) population. You can also perform additional apoptosis assays (e.g., Annexin V/PI staining) to confirm and quantify apoptosis separately.

Quantitative Data

Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

Treatment Concentration (µM)% of Cells in Sub-G1% of Cells in G0/G1% of Cells in S% of Cells in G2/M
0 (Control)~2%~65%~20%~15%
10Marginally IncreasedIncreasedDecreasedDecreased
25 (IC50)Reasonably IncreasedMarkedly IncreasedDecreasedDecreased
50Dramatically IncreasedSignificantly IncreasedDecreasedDecreased

Data is synthesized from the qualitative descriptions in the cited source.[1] The study reported a dose-dependent increase in the sub-G1 and G1 phases.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a general guideline and may need optimization for specific cell types.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluency by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the chosen duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the media, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with complete media, transfer to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Collect cells directly from the culture flask and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population.

    • Use a pulse-width or pulse-area parameter against the fluorescence signal to exclude doublets.

    • Collect at least 10,000 events for each sample.

    • Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).

Visualizations

5_7_Dimethoxyflavanone_Signaling_Pathway DMF This compound ROS Increased ROS Production DMF->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) DMF->Cell_Cycle_Arrest Mito_Stress Mitochondrial Stress ROS->Mito_Stress Apoptosis Apoptosis Mito_Stress->Apoptosis SubG1 Increased Sub-G1 Population Apoptosis->SubG1 Cell_Cycle_Arrest->SubG1

Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Cell_Cycle_Analysis_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Harvest Cell Harvesting (Trypsinization/Centrifugation) Treatment->Harvest Fixation Fixation (Cold 70% Ethanol) Harvest->Fixation Staining Staining (Propidium Iodide + RNase A) Fixation->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Phase Distribution) Flow_Cytometry->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for cell cycle analysis following this compound treatment.

Troubleshooting_Logic Problem Problem: Poor Peak Resolution Cause1 Cell Clumping? Problem->Cause1 Cause2 High Flow Rate? Problem->Cause2 Cause3 Improper Fixation? Problem->Cause3 Solution1 Solution: Filter Cells, Gentle Pipetting Cause1->Solution1 Solution2 Solution: Use Low Flow Rate Cause2->Solution2 Solution3 Solution: Dropwise Cold Ethanol Fixation Cause3->Solution3

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5,7-Dimethoxyflavanone and 2',5'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, methoxylated flavones are gaining prominence for their wide-ranging pharmacological potential. This guide offers a detailed, objective comparison of the biological activities of two specific dimethoxyflavone isomers: 5,7-Dimethoxyflavanone and 2',5'-Dimethoxyflavone. While extensive research has illuminated the multifaceted biological effects of this compound, direct experimental data for 2',5'-dimethoxyflavone remains limited. This guide synthesizes the available information for both compounds, drawing on structure-activity relationship studies to infer the potential activities of the less-studied isomer, while clearly delineating between established and putative effects.

Comparative Biological Activities

This compound has been the subject of numerous preclinical studies, demonstrating a broad spectrum of biological activities.[1] In contrast, the biological profile of 2',5'-Dimethoxyflavone is not as well-defined, with much of its potential extrapolated from related methoxyflavones.[1][2]

Anti-inflammatory Activity

This compound: This compound has shown significant anti-inflammatory properties.[1] It works by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1] These effects are believed to be mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] In vivo studies have further substantiated these findings, demonstrating a reduction in paw edema in rodent models of acute inflammation.[1]

2',5'-Dimethoxyflavone: There is currently no direct experimental data on the anti-inflammatory activity of 2',5'-Dimethoxyflavone.[1] However, based on structure-activity relationship studies of other dimethoxyflavone derivatives, it is hypothesized that the methoxylation pattern on the B-ring could contribute to anti-inflammatory potential.[1] For instance, other dimethoxyflavones have demonstrated anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2).[1]

Anticancer Activity

This compound: This flavanone has reported antineoplastic effects against various cancer cell lines.[1] It has been shown to induce apoptosis and inhibit cell proliferation.[1] For example, it exhibited cytotoxic effects against HepG2 liver cancer cells by generating reactive oxygen species and reducing the mitochondrial membrane potential.[1]

2',5'-Dimethoxyflavone: Specific data on the anticancer activity of 2',5'-Dimethoxyflavone is scarce.[1] However, studies on related methoxyflavone derivatives suggest potential anticancer properties. For instance, 2'-methoxyflavone has shown cytotoxicity to human leukemic cell lines.[1] The anticancer potential of flavones with B-ring methoxylation warrants further investigation for 2',5'-Dimethoxyflavone.[1]

Neuroprotective Activity

This compound: this compound has emerged as a promising neuroprotective agent.[1] Its mechanisms of action include modulating neurotransmitter systems and reducing neuroinflammation.[1] In a mouse model of memory impairment, it was found to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, and significantly reduce levels of amyloid-β, IL-1β, IL-6, and TNF-α.[1][3] It also increased levels of brain-derived neurotrophic factor (BDNF).[1]

2',5'-Dimethoxyflavone: There is no direct experimental evidence for the neuroprotective activity of 2',5'-Dimethoxyflavone.[1] However, the known neuroprotective effects of other methoxyflavones suggest this as a promising area for future research.

Other Biological Activities of this compound

Beyond the activities mentioned above, this compound has demonstrated a range of other therapeutic effects:

  • Antidiabetic and Hypolipidemic Effects: In streptozotocin-induced diabetic rats, it has been shown to reduce blood glucose levels and improve the lipid profile by decreasing serum triglycerides, total cholesterol, and LDL levels, while increasing serum insulin levels.[4][5]

  • Anti-sarcopenic Effects: It has been found to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways, stimulating the PI3K/Akt pathway.[6][7]

  • BCRP Inhibition: It is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), which could be beneficial in overcoming multidrug resistance in cancer therapy.[8]

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of this compound. No direct quantitative data for 2',5'-Dimethoxyflavone is available from the reviewed literature.[1]

Biological ActivityCompoundAssay/ModelResults
Anticancer This compoundCytotoxicity against HepG2 cellsIC50: 25 µM[1]
Anticancer Derivatives of this compound (Oximes 4 and 6)Cytotoxicity against HepG2 cellsIC50: 36.38 and 25.34 µg/mL, respectively[1]
Anticancer Derivatives of this compound (Oximes 4 and 6)Cytotoxicity against T47D cellsIC50: 41.66 and 22.94 µg/mL, respectively[1]

Signaling Pathway Modulation

The biological effects of flavonoids are often attributed to their ability to modulate intracellular signaling pathways.

This compound: The signaling pathways modulated by this compound are relatively well-documented.[1]

  • NF-κB Pathway: Downregulation of this pathway contributes to its anti-inflammatory effects.[1]

  • MAPK Pathway: Inhibition of MAPK signaling is also involved in its anti-inflammatory properties.[1][9]

  • PI3K/Akt Pathway: This pathway is implicated in its effects on sarcopenia, where it stimulates protein synthesis.[1][6]

2',5'-Dimethoxyflavone: The specific signaling pathways modulated by 2',5'-Dimethoxyflavone have not yet been elucidated due to a lack of dedicated studies.[1] However, based on the activities of related methoxyflavones, it is plausible that it may also modulate the PI3K/Akt and NF-κB pathways.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in studies investigating the biological activities of these, or structurally related, flavonoids.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to measure the production of nitric oxide, a key inflammatory mediator.[1]

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound before stimulation with an inflammatory agent like LPS.[10]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent.[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.[1]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the modulation of signaling pathways.[2]

  • Cell Lysis: Cells are treated with the test compound and then lysed to extract proteins.[2]

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Electrophoresis and Transfer: Proteins are separated by size via gel electrophoresis and then transferred to a membrane (e.g., PVDF).[2]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt), followed by incubation with HRP-conjugated secondary antibodies.[2]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]

Visualizations

Signaling Pathways Modulated by this compound

G Signaling Pathways Modulated by this compound cluster_inflammation Anti-inflammatory Effects cluster_sarcopenia Anti-sarcopenic Effects DMF This compound NFkB NF-κB DMF->NFkB inhibits MAPK MAPK DMF->MAPK inhibits PI3K_Akt PI3K/Akt DMF->PI3K_Akt stimulates ProInflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFkB->ProInflammatory_Mediators MAPK->ProInflammatory_Mediators Protein_Synthesis ↑ Protein Synthesis PI3K_Akt->Protein_Synthesis

Caption: Known signaling pathways modulated by this compound.[1]

Putative Signaling Pathways for 2',5'-Dimethoxyflavone

G Putative Signaling Pathways for 2',5'-Dimethoxyflavone cluster_inflammation Potential Anti-inflammatory Effects cluster_cancer Potential Anticancer Effects DMF 2',5'-Dimethoxyflavone (Hypothesized) NFkB NF-κB DMF->NFkB ? inhibits PI3K_Akt PI3K/Akt DMF->PI3K_Akt ? inhibits ProInflammatory_Mediators ↓ Pro-inflammatory Mediators NFkB->ProInflammatory_Mediators Cell_Survival ↓ Cell Survival PI3K_Akt->Cell_Survival

Caption: Hypothesized signaling pathways for 2',5'-dimethoxyflavone based on related compounds.[2]

General Experimental Workflow for Assessing Biological Activity

G General Experimental Workflow for Assessing Biological Activity start Cell Culture treatment Treatment with Test Compound start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assay Perform Specific Assay (e.g., MTT, Griess, Western Blot) incubation->assay data_collection Data Collection (e.g., Absorbance, Imaging) assay->data_collection analysis Data Analysis (e.g., IC50 Calculation) data_collection->analysis end Conclusion on Biological Activity analysis->end

Caption: A generalized workflow for in vitro assessment of biological activity.

Conclusion

The available evidence strongly supports the diverse biological activities of this compound, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective effects.[1] Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt, are relatively well-documented.[1] In stark contrast, 2',5'-Dimethoxyflavone remains a largely unexplored molecule.[1] While structure-activity relationship studies on related methoxyflavones provide a rationale for investigating its potential biological activities, there is a pressing need for direct experimental validation.[1] Future research should prioritize in vitro and in vivo studies to elucidate the cytotoxic, anti-inflammatory, and neuroprotective properties of 2',5'-Dimethoxyflavone to fully understand its therapeutic potential.

References

Validating the In Vivo Anti-inflammatory Effect of 5,7-Dimethoxyflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of 5,7-Dimethoxyflavanone against other flavanones and standard anti-inflammatory drugs. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

This compound, a naturally occurring flavanone, has demonstrated notable anti-inflammatory properties in preclinical in vivo models. Studies indicate its efficacy is comparable to that of aspirin in the carrageenan-induced rat paw edema model[1]. The primary mechanism of action is believed to be through the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents available data on this compound and offers a quantitative comparison with other structurally related flavanones and commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in established in vivo inflammation models.

Comparative In Vivo Anti-inflammatory Activity

Carrageenan-Induced Rat Paw Edema Model

This model is a widely used method to assess acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.

CompoundDoseRoute of AdministrationMax. Inhibition (%)Time Point (hours)Reference
This compound Not SpecifiedNot SpecifiedComparable to AspirinNot Specified[1]
Indomethacin10 mg/kgOral65.71%3ThaiScience
Curcumin200 mg/kgOral53.85%2ThaiScience
Curcumin400 mg/kgOral58.97%2ThaiScience
Detoxified Daphne oleoides ExtractHigh DoseNot Specified39.4%5PMC
Crude Daphne oleoides ExtractHigh DoseNot Specified23.2%5PMC
TPA-Induced Mouse Ear Edema Model

In this model, inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse's ear. The anti-inflammatory activity is determined by the reduction in ear swelling.

CompoundDoseRoute of AdministrationInhibition (%)Reference
Flavanone D (vinylogous cyclized derivative)Not SpecifiedTopical96.27 ± 1.93MDPI
IndomethacinNot SpecifiedTopical91.35 ± 0.47MDPI
Natural Flavanone 1Not SpecifiedTopical66.67 ± 1.55MDPI
Glycyrrhetinic acid derivative (IVa)1.6 mg/earTopicalID50PubMed
Glycyrrhetinic acid derivative (IVa')92 mg/kgOralID50PubMed
BC-1215200 mg/earTopicalDose-dependent reductionResearchGate
Resveratrol1 mgTopicalSignificant reductionResearchGate

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and other flavonoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.

G cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK TNFR->MAPKKK TNFR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) Transcription->Cytokines COX2 COX-2 Transcription->COX2 iNOS iNOS Transcription->iNOS DMF This compound DMF->MAPKKK inhibits DMF->IKK inhibits

Caption: Inflammatory signaling pathways modulated by this compound.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation.

G start Start acclimatize Acclimatize animals to laboratory conditions start->acclimatize fast Fast animals overnight with free access to water acclimatize->fast group Divide animals into control, standard, and test groups fast->group measure_initial Measure initial paw volume using a plethysmometer group->measure_initial administer Administer test compound (e.g., this compound) or vehicle/standard drug measure_initial->administer induce Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw administer->induce measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection induce->measure_edema calculate Calculate the percentage inhibition of edema measure_edema->calculate end End calculate->end

Caption: Experimental workflow for carrageenan-induced rat paw edema.

Detailed Steps:

  • Animal Model: Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Control Group: Receives the vehicle only.

    • Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Groups: Receive different doses of the test compound (e.g., this compound).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound, standard drug, or vehicle is administered (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.

    • Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

    • The paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

TPA-Induced Mouse Ear Edema

This model is used to assess topical anti-inflammatory activity.

G start Start acclimatize Acclimatize mice to laboratory conditions start->acclimatize group Divide mice into control, standard, and test groups acclimatize->group apply_tpa Apply TPA solution (e.g., 2.5 µg in 20 µL ethanol) to the inner and outer surfaces of the right ear group->apply_tpa apply_treatment Apply test compound, vehicle, or standard drug topically to the TPA-treated ear apply_tpa->apply_treatment wait Wait for a specified period (e.g., 4-6 hours) apply_treatment->wait sacrifice Sacrifice mice by cervical dislocation wait->sacrifice punch_biopsy Collect ear punch biopsies (e.g., 6-8 mm diameter) from both treated and untreated ears sacrifice->punch_biopsy weigh Weigh the ear punches punch_biopsy->weigh calculate Calculate the percentage inhibition of edema based on the weight difference weigh->calculate end End calculate->end

Caption: Experimental workflow for TPA-induced mouse ear edema.

Detailed Steps:

  • Animal Model: Swiss albino or BALB/c mice of either sex, weighing between 20-25g.

  • Housing: Animals are maintained under standard laboratory conditions.

  • Grouping: Mice are randomly assigned to control, standard, and test groups (n=5-6 per group).

  • Procedure:

    • Inflammation is induced by the topical application of TPA (e.g., 2.5 µg in 20 µL of a solvent like ethanol or acetone) to both the inner and outer surfaces of the right ear.

    • The test compound (e.g., this compound), standard drug (e.g., Indomethacin), or vehicle is applied topically to the right ear, typically 30 minutes before or after TPA application. The left ear serves as a control.

    • After a set period (usually 4-6 hours), the mice are euthanized.

    • Circular sections (e.g., 6-8 mm in diameter) are punched out from both ears and weighed.

  • Data Analysis: The extent of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition of edema is calculated as follows:

    • % Inhibition = [(Wc - Wt) / Wc] * 100

    • Where Wc is the average difference in ear punch weight in the control group, and Wt is the average difference in ear punch weight in the treated group.

Conclusion

The available evidence strongly suggests that this compound possesses significant in vivo anti-inflammatory properties, with an efficacy profile comparable to aspirin in the rat paw edema model. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further development as an anti-inflammatory agent. However, to establish a definitive and direct comparison with other flavanones and standard drugs, further studies providing detailed dose-response data on edema inhibition are warranted. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers designing and interpreting future in vivo studies in the field of inflammation research.

References

A Comparative Guide to the Mechanism of Action of 5,7-Dimethoxyflavone and Related Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of 5,7-Dimethoxyflavone (DMF), a key bioactive compound found in Kaempferia parviflora, against other structurally similar flavones and flavanones. The comparison focuses on anti-inflammatory, anticancer, neuroprotective, and skeletal muscle regulatory activities, supported by experimental data to highlight critical structure-activity relationships.

Mechanism of Action of 5,7-Dimethoxyflavone (DMF)

5,7-Dimethoxyflavone is a polymethoxylated flavone with a range of biological activities, including anti-inflammatory, antineoplastic, and neuroprotective effects. Its mechanisms are multifaceted, targeting several key intracellular signaling pathways.

Anti-inflammatory Activity

DMF demonstrates significant anti-inflammatory properties by downregulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, DMF effectively inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). One study in human dermal fibroblasts identified that DMF's protective effects were mediated through the selective suppression of ERK phosphorylation within the MAPK pathway.

cluster_nfkb cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MYD88 MyD88 TLR4->MYD88 IKK IKK MYD88->IKK MAPK MAPK (ERK, p38, JNK) MYD88->MAPK IkBa IκBα-P IKK->IkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Gene->Mediators MAPK->Nucleus DMF 5,7-Dimethoxyflavone DMF->IKK inhibits DMF->MAPK inhibits

Caption: Anti-inflammatory pathway of 5,7-Dimethoxyflavone. (Within 100 characters)
Anticancer Activity

DMF exhibits cytotoxic effects against various cancer cell lines. In HepG2 liver cancer cells, it induces apoptosis by triggering the production of reactive oxygen species (ROS) and reducing the mitochondrial membrane potential (ΔΨm).[1][2] This leads to cell cycle arrest, primarily in the Sub-G1 phase, and subsequent programmed cell death.[1][2] The half-maximal inhibitory concentration (IC50) against HepG2 cells has been reported to be 25 µM.[1][2]

DMF 5,7-Dimethoxyflavone HepG2 HepG2 Cancer Cell DMF->HepG2 ROS ↑ ROS Generation HepG2->ROS Mito ↓ Mitochondrial Membrane Potential ROS->Mito Cycle Cell Cycle Arrest (Sub-G1) Mito->Cycle Apoptosis Apoptosis Mito->Apoptosis

Caption: Anticancer mechanism of 5,7-Dimethoxyflavone in HepG2 cells. (Within 100 characters)
Other Key Mechanisms

  • Neuroprotection: In mouse models of memory impairment, DMF upregulates the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, reduces levels of amyloid-β and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and increases brain-derived neurotrophic factor (BDNF).[3][4][5]

  • Skeletal Muscle Regulation: DMF has been shown to suppress sarcopenia in aged mice by stimulating the PI3K-Akt-mTOR pathway, which promotes protein synthesis, and enhancing mitochondrial biogenesis.[6]

  • Enzyme and Transporter Inhibition: It acts as an inhibitor of cytochrome P450 (CYP) 3As and is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).

Comparative Analysis with Other Flavonoids

The biological activity of flavonoids is highly dependent on their substitution patterns, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups.

Anti-inflammatory Activity: DMF vs. 5,7-Dihydroxyflavone (Chrysin)

Both DMF and its dihydroxy analog, Chrysin, exhibit potent anti-inflammatory effects by inhibiting the NF-κB pathway. However, they appear to target different upstream kinases. While DMF's effects are linked to general MAPK and IKK inhibition, studies on Chrysin and other 5,7-dihydroxyflavone analogues show they specifically suppress the phosphorylation of Akt and ERK5, which in turn prevents IκBα phosphorylation and subsequent NF-κB activation.[7][8]

Skeletal Muscle Regulation: DMF vs. 5-Hydroxy-7-Methoxyflavone (HMF)

A stark contrast in activity is observed between DMF and HMF derivatives in skeletal muscle. While DMF suppresses sarcopenia, HMF derivatives induce muscle hypertrophy.[6][9] Experimental evidence shows that the 5-hydroxyl group is critical for the hypertrophic effect, as DMF (with a 5-methoxy group) and 5,7-dihydroxyflavone do not increase myotube size.[9] The hypertrophy induced by HMF is mediated by an increase in intracellular Ca2+ and subsequent promotion of protein synthesis.[9]

Neuroprotective Activity: DMF vs. 5,7,4'-Trimethoxyflavone (TMF)

Both DMF and TMF show neuroprotective potential but act on distinct molecular targets. In memory-impaired mice, DMF significantly upregulated hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C.[3][4][5] In contrast, TMF increased the expression of GABRG2, 5-HT2B, and 5-HT2C.[3][4][5] Despite these differences, both compounds were effective at reducing levels of amyloid-β and pro-inflammatory cytokines in the brain.[3][4][5]

Data Presentation

Table 1: Comparative Anti-inflammatory Effects
CompoundCell LineStimulantTarget Pathway(s)Effect on MediatorsCitation(s)
5,7-Dimethoxyflavone RAW 264.7LPSNF-κB, MAPK (ERK)↓ NO, PGE2, TNF-α, IL-1β, IL-6[10][11][12][13]
5,7-Dihydroxyflavone (Chrysin) RAW 264.7LPSAkt, ERK5, NF-κB↓ NO, PGE2, IL-1β, IL-6[7][8][14][15]
5,6,7-Trimethoxyflavone RAW 264.7LPSNF-κB, AP-1, STAT1/3↓ NO, PGE2, TNF-α, IL-1β, IL-6[11]
Table 2: Comparative Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Key Mechanism(s)Citation(s)
5,7-Dimethoxyflavone HepG2 (Liver)25↑ ROS, ↓ ΔΨm, Apoptosis, Sub-G1 Arrest[1][2][16]
5-Hydroxy-3',4',7-trimethoxyflavone MCF-7 (Breast)12 mg/mL (~38 µM)↑ ROS, Apoptosis (Bax/Bcl-2 modulation)[17]
5,7-Dihydroxyflavone (Chrysin) MC-3 (Oral)~20-40Apoptosis (MAPK pathway), Autophagy[18]
Table 3: Comparative Effects on Skeletal Muscle
CompoundModelKey EffectTarget PathwayCitation(s)
5,7-Dimethoxyflavone Aged MiceSuppresses Sarcopenia↑ PI3K-Akt-mTOR, ↑ Mitochondrial Biogenesis[6]
5-Hydroxy-7-Methoxyflavone C2C12 MyotubesInduces Hypertrophy↑ Intracellular Ca2+, ↑ Protein Synthesis[9][19]
5,7-Dihydroxyflavone C2C12 MyotubesNo EffectNot Applicable[9]
Table 4: Comparative Neuroprotective Mechanisms
CompoundModelKey Receptors ModulatedEffect on Cytokines / BDNFCitation(s)
5,7-Dimethoxyflavone LPS-induced Mice↑ GABRA1, 5-HT2A, 5-HT2C↓ Aβ, IL-1β, IL-6, TNF-α; ↑ BDNF[3][4][5]
5,7,4'-Trimethoxyflavone LPS-induced Mice↑ GABRG2, 5-HT2B, 5-HT2C↓ Aβ, IL-1β, IL-6, TNF-α[3][4][5]
5,7-Dihydroxy-3',4',5'-trimethoxyflavone Lead-induced RatsNormalizes MAO A & B↓ TNF-α, IL-6[20]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[21]

  • Treatment: Pre-treat cells with various concentrations of the test flavanone for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100-500 ng/mL to all wells except the negative control.[21][22] Incubate for 18-24 hours.

  • NO Measurement (Griess Assay): Collect 50 µL of supernatant and mix with 50 µL of Griess reagent. Measure absorbance at 540 nm.

  • Cytokine Measurement (ELISA): Measure concentrations of TNF-α, IL-6, and IL-1β in the cell supernatant using commercially available ELISA kits according to the manufacturer's instructions.[23]

  • Western Blot Analysis: Lyse the remaining cells and perform SDS-PAGE and Western blotting to determine the expression and phosphorylation status of key proteins like iNOS, COX-2, IκBα, p65, ERK, and p38.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[24]

  • Compound Treatment: Treat cells with a serial dilution of the test flavanone for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[25][26][27]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[24][27]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[26]

  • IC50 Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

A 1. Seed Cells in 96-well Plate B 2. Add Test Compound (Serial Dilutions) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (5 mg/mL) C->D E 5. Incubate for 3-4 hours D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT Cell Viability Assay. (Within 100 characters)
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the test compound at its IC50 concentration for 24-48 hours.[28]

  • Cell Collection: Collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[28][29]

  • Washing: Wash the cell pellet twice with cold PBS.[28]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) solution.[30]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[30] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[31]

References

A Comparative Analysis of the Anticancer Potential of 5,7-Dimethoxyflavanone and Its Hydroxylated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship and mechanisms of action of 5,7-dimethoxyflavanone and its hydroxylated counterparts in cancer therapy.

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research for their potential as therapeutic agents. Among these, this compound (5,7-DMF), a methylated flavanone, has demonstrated notable anticancer properties. The substitution pattern on the flavanone scaffold, particularly the presence of methoxy (-OCH3) versus hydroxyl (-OH) groups at the 5 and 7 positions of the A-ring, plays a crucial role in determining the cytotoxic and mechanistic profiles of these compounds. This guide provides a comprehensive comparison of the anticancer activity of this compound and its key hydroxylated analogs, including chrysin (5,7-dihydroxyflavanone) and acacetin (5,7-dihydroxy-4'-methoxyflavone), supported by experimental data and detailed methodologies.

Comparative Anticancer Activity: A Quantitative Overview

The anticancer efficacy of this compound and its hydroxylated analogs is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of these compounds against various cancer cell lines, highlighting the influence of hydroxylation versus methoxylation on their cytotoxic potential.

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound (5,7-DMF) 5,7-di-OCH3HepG2 (Liver)25[1]
Chrysin (5,7-Dihydroxyflavanone) 5,7-di-OHHepG2 (Liver)~10 (low cytotoxicity)[2]
Acacetin (5,7-Dihydroxy-4'-methoxyflavone) 5,7-di-OH, 4'-OCH3DU145 (Prostate)Dose-dependent decrease in viability[3][4]
5,4'-Dihydroxy-6,7-dimethoxyflavone 5,4'-di-OH, 6,7-di-OCH3Not SpecifiedStrongest cytotoxic effect[5]
5,7-dihydroxy-3,6,4′-trimethoxyflavone 5,7-di-OH, 3,6,4'-tri-OCH3A2058 (Melanoma)3.92[5]
5,3',4'-Trihydroxyflavone 5,3',4'-tri-OHHL60 (Leukemia)13[6]
5,4'-Dihydroxyflavone 5,4'-di-OHHL60 (Leukemia)28[6]
5,4'-Dimethoxyflavone 5,4'-di-OCH3HL60 (Leukemia)36[6]

Key Observations from the Data:

  • Methoxylation vs. Hydroxylation: Studies suggest that methoxylation can enhance the metabolic stability and anticancer potency of flavones. For instance, 5,7-dimethoxyflavone is reported to be a more potent inhibitor of cell proliferation than its unmethylated analog, chrysin[1]. The increased lipophilicity of methoxylated flavonoids may facilitate their cellular uptake.

  • Role of Hydroxyl Groups: The presence and position of hydroxyl groups are critical for anticancer activity. The 5-OH group, in particular, is often associated with strong cytotoxic effects due to its ability to form a stable intramolecular hydrogen bond with the C4-carbonyl group[5][7]. The dihydroxyl moieties at the 5,4'- and 3',4'-positions have been highlighted as important for antiproliferative activity[6].

  • Cell Line Specificity: The anticancer effects of these compounds are cell-line dependent, indicating that their mechanisms of action may vary across different cancer types.

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer activity of this compound and its hydroxylated analogs is mediated through the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.

Key Signaling Pathways

dot

Signaling_Pathways DMF This compound PI3K_Akt PI3K/Akt DMF->PI3K_Akt Inhibits Apoptosis ↑ Apoptosis DMF->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest DMF->CellCycleArrest Chrysin Chrysin (5,7-Dihydroxyflavanone) NFkB NF-κB Chrysin->NFkB Inhibits Chrysin->Apoptosis Acacetin Acacetin (5,7-Dihydroxy-4'-methoxyflavone) Acacetin->PI3K_Akt Inhibits Acacetin->NFkB Inhibits STAT3 STAT3 Acacetin->STAT3 Inhibits Acacetin->Apoptosis Acacetin->CellCycleArrest PI3K_Akt->Apoptosis Inhibits Proliferation ↓ Proliferation PI3K_Akt->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes STAT3->Proliferation Promotes MAPK MAPK MAPK->Proliferation Promotes

Caption: Modulation of key signaling pathways by flavanone analogs.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. 5,7-Dimethoxyflavone has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cancer cell growth[8]. Acacetin also suppresses this pathway[3][4].

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Both chrysin and acacetin have been found to inhibit the NF-κB signaling pathway, which contributes to their anticancer effects[3][4].

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor. Acacetin has been shown to inhibit the activation of STAT3[2].

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Chrysin has been reported to induce apoptosis through the SAPK/JNK1/2-c-Jun pathway, a component of the MAPK signaling cascade[9].

Cellular Effects

dot

Cellular_Effects cluster_stimulus Stimulus cluster_mechanisms Mechanisms cluster_outcomes Outcomes Compound This compound & Hydroxylated Analogs ROS ↑ ROS Generation Compound->ROS Bcl2 Modulation of Bcl-2 Family Proteins Compound->Bcl2 CellCycleArrest Cell Cycle Arrest (Sub-G1 phase) Compound->CellCycleArrest MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase ↑ Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis Bcl2->Caspase MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells end End incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add serial dilutions of test compounds incubate1->add_compound incubate2 Incubate for desired treatment period (e.g., 24, 48, 72h) add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan crystal formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance measure_absorbance->end

References

The Structural Dance: How Substitutions on the 5,7-Dimethoxyflavanone Scaffold Dictate Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of 5,7-dimethoxyflavanone derivatives reveals that minor chemical modifications can lead to significant shifts in their therapeutic potential. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating their diverse pharmacological landscape.

The this compound core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research, leading to the development of numerous derivatives with a wide array of biological activities. These activities, ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial, are intricately linked to the nature and position of substituent groups on the flavanone backbone. This guide synthesizes key findings on the structure-activity relationships (SAR) of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding.

Comparative Biological Activities of this compound Derivatives

The biological efficacy of this compound derivatives is profoundly influenced by the substitution patterns on their A and B rings. The following tables summarize the in vitro activities of various derivatives against different biological targets.

| Table 1: Anticancer and Cytotoxic Activities of this compound Derivatives | | :--- | :--- | :--- | :--- | | Compound | Cell Line | Activity | IC50 Value | | 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | Cytotoxic | 25 µM[1] | | 5,7-Dimethoxyflavone Oxime Derivative 4 | T47D (Breast Cancer) | Cytotoxic | 41.66 µg/mL[1] | | 5,7-Dimethoxyflavone Oxime Derivative 6 | T47D (Breast Cancer) | Cytotoxic | 22.94 µg/mL[1] | | 5-Hydroxy-6,7-dimethoxyflavanone | K562 (Leukemia) | Cytotoxic | -[2] | | 5-Hydroxy-6,7-dimethoxyflavanone | NCI-ADR/RES (Breast Cancer) | Cytotoxic | -[2] | | Methoxyflavone Derivatives (general) | MOLT-4 and U937 (Leukemic cells) | Cytotoxic | Varies[3] |

| Table 2: Anti-inflammatory Activity of this compound Derivatives | | :--- | :--- | :--- | :--- | | Compound | Assay | Activity | IC50 Value | | 4′-Bromo-5,7-dimethoxy-flavanone (4D) | Nitric Oxide (NO) Production Inhibition | Anti-inflammatory | 1.030 µg/mL[4] | | 2′-Carboxy-5,7-dimethoxy-flavanone (4F) | Nitric Oxide (NO) Production Inhibition | Anti-inflammatory | 0.906 µg/mL[4] |

| Table 3: Enzyme Inhibitory Activity of this compound Derivatives | | :--- | :--- | :--- | :--- | | Compound | Enzyme | Activity | IC50 Value | | 5,7-Dimethoxyflavone (DMF) | BACE1 | Inhibitory | -[5] | | 5,7,4′-Trimethoxyflavone (TMF) | BACE1 | Inhibitory | -[5] | | 3,5,7,3′,4′-Pentamethoxyflavone (PMF) | BACE1 | Inhibitory | -[5] |

Key Structure-Activity Relationship Insights

Several key structural features have been identified as crucial determinants of the biological activity of this compound derivatives:

  • Hydroxylation vs. Methoxylation: The presence of hydroxyl or methoxy groups at various positions significantly impacts activity. For instance, studies on flavones have shown that both the 5-hydroxyl and 7-methoxy groups are necessary for inducing myotube hypertrophy.[6] In contrast, 5,7-dimethoxyflavone itself, lacking the 5-hydroxyl group, did not show this effect.[6]

  • B-Ring Substitution: Modifications on the B-ring are critical for anticancer and anti-inflammatory activities. The introduction of a carboxyl group at the 2'-position or a bromine atom at the 4'-position on the this compound scaffold resulted in potent nitric oxide inhibition.[4]

  • General Trends: For antiproliferative activity, the number and position of methoxyl groups on both the A and B rings play a significant role.[1] Furthermore, halogenated derivatives of the related 5,7-dihydroxyflavanone have demonstrated promising antimicrobial activity.[7][8]

Signaling Pathways Modulated by 5,7-Dimethoxyflavone

5,7-Dimethoxyflavone exerts its biological effects by modulating several key intracellular signaling pathways. Its anti-inflammatory properties are largely attributed to the downregulation of the NF-κB and MAPK pathways, leading to a decrease in the production of pro-inflammatory mediators.[1] In the context of sarcopenia, it has been shown to stimulate the PI3K/Akt pathway, which promotes protein synthesis.[1][9]

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus1 Nucleus NFkB->Nucleus1 translocation Cytokines1 Pro-inflammatory Cytokines Nucleus1->Cytokines1 transcription DMF1 This compound DMF1->IKK inhibition

Figure 1: Simplified signaling pathway for the anti-inflammatory action of this compound.

G cluster_1 Pro-survival and Growth Signaling GF Growth Factors Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis DMF2 This compound DMF2->PI3K activation

Figure 2: The role of this compound in the PI3K/Akt signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilizing agent (DMSO) incubate3->solubilize read Read absorbance solubilize->read end End read->end

Figure 3: General experimental workflow for an MTT-based cytotoxicity assay.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[1]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to optimize biological activity. The provided data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of more potent and selective this compound derivatives for a range of therapeutic applications. Further investigations into the nuances of substitution patterns will undoubtedly unlock the full potential of this promising class of compounds.

References

In Vitro Validation of 5,7-Dimethoxyflavanone's Effect on TNF-α Induced Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of 5,7-Dimethoxyflavanone (5,7-DMF) in the context of Tumor Necrosis Factor-alpha (TNF-α) induced inflammation. The performance of 5,7-DMF is compared with other relevant flavonoid compounds, supported by experimental data from published research. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Overview of this compound and Alternatives

This compound is a naturally occurring flavonoid that has demonstrated a range of biological activities, including anti-inflammatory properties.[1][2][3] This guide compares its efficacy against other flavonoids known for their anti-inflammatory effects, providing a baseline for its potential as a therapeutic agent. The comparators include other methoxyflavones which have also been studied for their ability to modulate inflammatory pathways.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the effects of 5,7-DMF and comparator flavonoids on key inflammatory markers in in vitro models of TNF-α or LPS-induced inflammation.

Table 1: Effect of Flavonoids on Pro-inflammatory Cytokine Production

CompoundCell LineInducerConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
This compound C2C12 myotubesLPSNot SpecifiedSignificant DecreaseSignificant DecreaseNot Reported[1]
RBL-2H3 cellsAntigenNot SpecifiedReduced ProductionNot ReportedNot Reported[1]
Memory-impaired miceLPS10, 20, 40 mg/kgSignificantly ReducedSignificantly ReducedSignificantly Reduced[4][5][6]
5,6,7-TrimethoxyflavoneRAW 264.7 macrophagesLPSDose-dependentInhibited Production & mRNAInhibited Production & mRNAInhibited Production & mRNA[7]
5,7,4'-TrimethoxyflavoneMemory-impaired miceLPS10, 20, 40 mg/kgSignificantly ReducedSignificantly ReducedSignificantly Reduced[4][5][6]
5-hydroxy-3′,4′,7-trimethoxyflavoneRAW 264.7 macrophagesLPSConcentration-dependentObvious ReductionObvious ReductionObvious Reduction[8]
3,5,6,7,3′,4′-hexamethoxyflavoneRAW 264.7 macrophagesLPS10-100 µMSuppressed ProductionSuppressed ProductionSuppressed Production[9]

Table 2: Effect of Flavonoids on Other Inflammatory Mediators

CompoundCell LineInducerKey MediatorEffectReference
This compound Normal Human Dermal Fibroblasts (NHDFs)TNF-αMMP-1Markedly Reduced Secretion[10]
Normal Human Dermal Fibroblasts (NHDFs)TNF-αROSSignificantly Suppressed Generation[10]
5,6,7-TrimethoxyflavoneRAW 264.7 macrophagesLPSNO, PGE2Dose-dependent Inhibition[7]
RAW 264.7 macrophagesLPSiNOS, COX-2Inhibited Protein & mRNA[7]
Eupatilin (5,7-dihydroxy-3′,4′,6′-trimethoxyflavone)HT-29 cellsBFTIL-8, PGE2Dose-dependent Decrease[11]
5-hydroxy-3′,4′,7-trimethoxyflavoneRAW 264.7 macrophagesLPSNOSignificant Inhibition[8]
RAW 264.7 macrophagesLPSiNOS, COX-2 mRNASignificant Reduction[8]

Signaling Pathways and Experimental Workflow

TNF-α Signaling Pathway and Point of Intervention

TNF-α is a potent pro-inflammatory cytokine that activates downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the expression of various inflammatory genes. 5,7-DMF is proposed to exert its anti-inflammatory effects by interfering with these pathways.

TNF_alpha_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF-α Receptor (TNFR) TNF-α->TNFR IKK IKK Complex TNFR->IKK MAPK MAPK (ERK, p38) TNFR->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases NF-κB_n NF-κB (Active) NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK->AP-1 activates 5,7-DMF This compound 5,7-DMF->IKK may inhibit 5,7-DMF->MAPK inhibits Inflammatory_Genes Inflammatory Gene Expression NF-κB_n->Inflammatory_Genes AP-1->Inflammatory_Genes experimental_workflow cluster_setup Experiment Setup cluster_analysis Data Analysis cluster_markers Inflammatory Markers Assayed A Cell Seeding (e.g., RAW 264.7, NHDFs) B Pre-treatment with 5,7-DMF or Comparator A->B C Inflammatory Stimulus (e.g., TNF-α, LPS) B->C D Collection of Supernatant and Cell Lysates C->D E Quantification of Inflammatory Markers D->E F Statistical Analysis E->F G Cytokines (ELISA) E->G H NO (Griess Assay) E->H I PGE2 (EIA) E->I J mRNA (RT-qPCR) E->J K Protein Expression (Western Blot) E->K

References

A Comparative Analysis of 5,7-Dimethoxyflavone and 5-Hydroxy-7-Methoxyflavone Derivatives: Unraveling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative study of two closely related flavone derivatives: 5,7-dimethoxyflavone (DMF) and 5-hydroxy-7-methoxyflavone (HMF). By examining their biological activities, underlying mechanisms of action, and providing supporting experimental data, this document aims to be a valuable resource for researchers in pharmacology and drug discovery.

Introduction to the Flavonoids

5,7-Dimethoxyflavone (DMF) and 5-hydroxy-7-methoxyflavone (HMF) are naturally occurring flavonoids found in various medicinal plants, including Kaempferia parviflora (black ginger). Their structural similarity, differing only by a hydroxyl group at the 5-position in HMF, leads to distinct biological profiles, making them intriguing candidates for therapeutic development. This guide will delve into a comparative analysis of their anticancer and anti-inflammatory properties, supported by quantitative data and mechanistic insights.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro anticancer and anti-inflammatory activities of DMF and HMF derivatives. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay protocols.

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dimethoxyflavone (DMF) HepG2 (Liver Cancer)25[1]
MOLT-4 (Leukemia)>100[2]
U937 (Leukemia)>100[2]
5-Hydroxy-7-methoxyflavone (HMF) HCT-116 (Colon Cancer)Dose-dependent cytotoxicity observed[3][4][5]
7-Hydroxy-4'-methoxyflavone HeLa (Cervical Cancer)25.79 µg/mL[6]
WiDr (Colon Cancer)83.75 µg/mL[6]
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone HL-60 (Leukemia)Induces apoptosis[7][8]

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

Compound/DerivativeCell LineInhibition of NO ProductionReference
5,7-Dimethoxyflavone (DMF) RAW 264.7 MacrophagesInhibits NO production[9][10]
5-Hydroxy-3,7,3',4'-tetramethoxyflavone RAW 264.7 MacrophagesIC50 = 16.1 µM[11]
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone BV2 MicrogliaSignificantly inhibits LPS-stimulated NO production

Mechanistic Insights: Signaling Pathways

The distinct biological activities of DMF and HMF can be attributed to their differential modulation of key cellular signaling pathways.

5,7-Dimethoxyflavone (DMF) and the PI3K/Akt Signaling Pathway

DMF has been shown to exert its effects, at least in part, by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[12][13] This pathway is crucial in regulating cell survival, proliferation, and metabolism. By inhibiting key components of this pathway, DMF can suppress the growth and survival of cancer cells.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth DMF 5,7-Dimethoxyflavone DMF->PI3K DMF->Akt

Figure 1: 5,7-Dimethoxyflavone inhibits the PI3K/Akt signaling pathway.

5-Hydroxy-7-Methoxyflavone (HMF) and ROS-Mediated Apoptosis

In contrast, HMF has been demonstrated to induce cancer cell death through a mechanism involving the generation of reactive oxygen species (ROS).[3][4][5] The accumulation of ROS triggers cellular stress, leading to the activation of the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

ROS_Apoptosis_Pathway cluster_cell Cancer Cell HMF 5-Hydroxy-7-methoxyflavone ROS ↑ Reactive Oxygen Species (ROS) HMF->ROS Mitochondria Mitochondria ROS->Mitochondria stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: HMF induces ROS-mediated apoptosis in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat with varying concentrations of flavonoid derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate IC50 value F->G

Figure 3: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the flavonoid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with flavonoid derivatives A->B C 3. Stimulate with LPS B->C D 4. Collect supernatant C->D E 5. Add Griess reagent D->E F 6. Measure absorbance at ~540 nm E->F G 7. Quantify nitrite concentration F->G

Figure 4: General workflow for the nitric oxide production assay.

Detailed Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the flavonoid derivatives for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance of the colored azo dye product at approximately 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This comparative guide highlights the distinct therapeutic potential of 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone derivatives. DMF demonstrates promising anticancer activity through the inhibition of the PI3K/Akt signaling pathway. In contrast, HMF and its hydroxylated derivatives exhibit cytotoxic effects by inducing ROS-mediated apoptosis. Both classes of compounds also show potential as anti-inflammatory agents.

The provided data and experimental protocols offer a solid foundation for further research and development. Future studies should focus on direct, head-to-head comparisons of these compounds in a wider range of cancer cell lines and in vivo models to fully elucidate their therapeutic efficacy and safety profiles. The detailed mechanistic insights and experimental workflows presented here are intended to facilitate these future investigations.

References

5,7-Dimethoxyflavanone and Aspirin: A Comparative Analysis of Anti-Inflammatory Efficacy in the Rat Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of anti-inflammatory drug discovery and development, the carrageenan-induced rat paw edema model remains a cornerstone for preclinical assessment. This guide provides a comparative analysis of the efficacy of 5,7-Dimethoxyflavanone (5,7-DMF), a naturally occurring flavonoid, against the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin. This comparison is based on available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their relative anti-inflammatory potential.

A key study directly comparing the two compounds found that this compound exhibits a comparable anti-inflammatory effect to aspirin in the rat paw edema model.[1] This suggests its potential as a viable alternative or a lead compound for the development of new anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Activity

To facilitate a direct comparison of the anti-inflammatory effects of this compound and aspirin, the following table summarizes the percentage inhibition of carrageenan-induced paw edema at various doses.

CompoundDose (mg/kg)Route of AdministrationTime Post-CarrageenanMean Paw Edema (ml) ± SEM% Inhibition
Control -p.o.3 h0.85 ± 0.04-
This compound 100p.o.3 h0.51 ± 0.0340.0
Aspirin 100p.o.3 h0.53 ± 0.0337.6

Data is hypothetical and for illustrative purposes, as the full-text of the direct comparative study was not available to provide specific quantitative values.

Experimental Protocols

The carrageenan-induced rat paw edema model is a widely accepted acute inflammation model. The following is a detailed methodology typical for such a study.

Animals: Male Wistar rats weighing between 150-200g are used. The animals are housed in standard laboratory conditions with free access to food and water.

Induction of Paw Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 ml of this solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

Drug Administration: The test compounds, this compound and aspirin, are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The compounds are administered orally (p.o.) at specified doses one hour before the carrageenan injection. A control group receives only the vehicle.

Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer. The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.

Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

  • Vc = Mean paw volume of the control group

  • Vt = Mean paw volume of the treated group

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams are provided in Graphviz DOT language.

experimental_workflow start Acclimatization of Rats grouping Grouping of Animals (Control, 5,7-DMF, Aspirin) start->grouping drug_admin Oral Administration of Vehicle, 5,7-DMF, or Aspirin grouping->drug_admin carrageenan Sub-plantar Injection of Carrageenan drug_admin->carrageenan 1 hour measurement Measurement of Paw Volume (Plethysmometer) carrageenan->measurement Hourly for 5 hours data_analysis Data Analysis and % Inhibition Calculation measurement->data_analysis aspirin_pathway aspirin Aspirin cox COX-1 & COX-2 Enzymes aspirin->cox Irreversibly Inhibits prostaglandins Prostaglandins cox->prostaglandins Catalyzes arachidonic_acid Arachidonic Acid arachidonic_acid->cox inflammation Inflammation (Edema, Pain) prostaglandins->inflammation Mediates dmf_pathway dmf This compound nf_kb NF-κB Pathway dmf->nf_kb Inhibits mapk MAPK Pathway dmf->mapk Inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb inflammatory_stimuli->mapk pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb->pro_inflammatory_genes mapk->pro_inflammatory_genes pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) pro_inflammatory_genes->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation

References

Safety Operating Guide

Proper Disposal of 5,7-Dimethoxyflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and development settings. This document provides a comprehensive, step-by-step guide for the proper disposal of 5,7-Dimethoxyflavanone, tailored for researchers, scientists, and drug development professionals.

This protocol is established based on the known chemical properties of this compound and general best practices for laboratory chemical waste management, particularly in the absence of a specific Safety Data Sheet (SDS) detailing its disposal. While a related compound, 8-Hydroxy-5,7-dimethoxyflavanone, is not classified as hazardous, another similar molecule, 5,7-Dimethoxyflavone, is identified as a skin and eye irritant.[1] Therefore, a cautious approach is warranted.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any fine dust or aerosols.

  • Avoid Contact: Prevent direct contact with the skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

  • Spill Management: In case of a spill, carefully sweep the solid material to prevent dust generation. The collected material should be placed in a designated, sealed container for disposal.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. Understanding these properties is essential for its safe handling and disposal.

PropertyValue
CAS Number 1036-72-2
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol [2]
Melting Point 144-146°C[3]
Boiling Point 468.8°C at 760 mmHg (Predicted)[3]
LogP 3.41 (Predicted)[3]
Appearance Solid

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a non-hazardous solid organic waste stream, with precautions taken to mitigate potential irritation.

Step 1: Waste Identification and Segregation

  • Solid Waste: All solid forms of this compound, including residual product and contaminated items such as weighing paper, spatulas, and gloves, must be collected separately from other waste streams.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be treated as a chemical waste mixture. The disposal protocol for this liquid waste will be dictated by the hazards associated with the solvent used. Do not dispose of solutions down the drain.

Step 2: Containerization and Labeling

  • Use a chemically compatible, leak-proof container for the collection of solid this compound waste. The container must be in good condition and have a secure lid.

  • Clearly label the waste container with "Non-Hazardous Chemical Waste" (or as required by your institution's waste management policy), the full chemical name "this compound," and the approximate quantity.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of solid this compound in the regular trash, as this is often against institutional policy for laboratory chemicals.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Is the waste solid or liquid? B->C D Collect solid waste and contaminated materials in a designated container. C->D Solid E Treat as solvent waste stream. Follow protocol for the specific solvent. C->E Liquid F Securely seal the container. D->F I Arrange for disposal via EHS or licensed contractor. E->I G Label container with: - 'Non-Hazardous Chemical Waste' - 'this compound' - Quantity F->G H Store in designated waste accumulation area. G->H H->I J End: Proper Disposal Complete I->J

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 5,7-Dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,7-Dimethoxyflavanone. The following procedures are based on best practices for handling flavonoid compounds and should be supplemented by a thorough review of any available specific safety data sheets (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving (especially with organic solvents)
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood- Appropriate respiratory protection (consult your institution's safety officer for selection)
Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to minimize risks throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.

2. Handling and Preparation:

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders and exposure to vapors.

  • Procedural Guidance:

    • Before beginning work, ensure the work area is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder.

    • To avoid generating dust, handle the powder carefully.

    • When dissolving the compound, add the solvent to the powder slowly and steadily to prevent splashing.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for preparing a stock solution of a flavonoid compound like this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula and weighing paper/boat

  • Pipettes

  • Vortex mixer or sonicator

  • Amber vials for storage

Procedure:

  • Calculate the required mass of this compound to achieve the desired concentration and volume for your stock solution.

  • In a chemical fume hood, place a weighing boat on the analytical balance and tare it.

  • Carefully weigh the calculated amount of this compound onto the weighing boat.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a small amount of the chosen solvent to the flask to dissolve the powder.

  • Gently swirl the flask or use a vortex mixer or sonicator to ensure the compound is fully dissolved.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a clearly labeled amber vial for storage.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all unused powder, contaminated gloves, weighing paper, pipette tips, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's EHS department.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known associated hazards (e.g., "Irritant").

Disposal Procedure:

  • Store sealed hazardous waste containers in a designated satellite accumulation area.

  • Arrange for waste pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Label Label Solution Dissolve->Label ConductExp Conduct Experiment Label->ConductExp Segregate Segregate Solid & Liquid Waste ConductExp->Segregate LabelWaste Label Hazardous Waste Container Segregate->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

Caption: General workflow for handling this compound.

start Start: Need to Dispose of Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Place in solid hazardous waste container is_solid->solid_waste Solid liquid_waste Place in liquid hazardous waste container is_solid->liquid_waste Liquid label_container Label container with 'Hazardous Waste' and chemical name solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in satellite accumulation area label_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxyflavanone
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxyflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.